SC75741
描述
Structure
3D Structure
属性
IUPAC Name |
N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVBFMXWNWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SC75741
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent small-molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Primarily investigated for its antiviral properties, particularly against influenza viruses, its mechanism of action centers on the suppression of the host inflammatory response, which many viruses exploit for efficient replication. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and key experimental protocols used to characterize this compound. Recent findings suggesting alternative mechanisms of action are also discussed.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its primary effects by targeting the canonical NF-κB signaling pathway, a central regulator of immune and inflammatory responses. The activation of this pathway is a critical host factor for the replication of numerous viruses.
The principal molecular effect of this compound is the impairment of the DNA binding of the NF-κB subunit p65 (RelA) .[1][2] This inhibition prevents the transcriptional activation of a multitude of NF-κB target genes, including those encoding pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2] By blocking these downstream events, this compound effectively creates an intracellular environment that is less conducive to viral propagation and mitigates the pathological hyper-inflammation often associated with severe viral infections.[1]
While the direct molecular binding partner of this compound has not been definitively elucidated in the primary literature, its functional effect is consistently reported as the inhibition of p65 DNA binding. This suggests that this compound may either interact directly with the p65 subunit to allosterically hinder its DNA binding capacity or target an upstream component of the IκB kinase (IKK) complex, which is responsible for the release of NF-κB from its inhibitor, IκB. A 2021 study has also identified this compound as a novel inhibitor of the tyrosine kinase c-Abl, suggesting a multi-targeted profile that may contribute to its cellular effects.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 1: NF-κB Signaling Pathway and this compound Inhibition"; fontname="Arial"; fontsize=10; }
Figure 1: NF-κB Signaling Pathway and this compound Inhibition. This diagram illustrates the canonical NF-κB pathway, where viral infection or other stimuli lead to the activation of the IKK complex. IKK phosphorylates IκB, leading to its degradation and the release of the p65/p50 NF-κB dimer. This dimer translocates to the nucleus, binds to DNA, and initiates the transcription of target genes. This compound is shown to inhibit the DNA binding of the p65/p50 complex, thereby blocking downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, cell lines, and viral infection models. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay System | Reference |
| NF-κB Inhibition (EC50) | 200 nM | TNF-α stimulated A549 NF-κB reporter assay | N/A |
| Human PBMC Proliferation (IC50) | ~2.2 µM | Proliferation assay | N/A |
Table 2: Antiviral Activity of this compound
| Virus | Strain | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Influenza A | A/Regensburg/D6/09 (H1N1) | A549 | 0.3 ng/mL (~0.53 nM) | >56.7 µg/mL (>100 µM) | >189,000 | [3] |
| Influenza A | Not Specified (H1N1) | MDCK | 60 nM | >500 µM | >8,333 | [4] |
| Influenza A | A/WSN/33 (H1N1) | A549 | 20 nM | >500 µM | >25,000 | [4] |
| Influenza A | A/Hong Kong/1/1968 (H3N2) | MDCK | 1.60 ± 0.28 µM | >100 µM | >62 | [5] |
| Influenza A | A/rhea/North Carolina/1993 (H7N1) | MDCK | 3.17 ± 0.06 µM | >100 µM | >32 | [5] |
| Severe fever with thrombocytopenia syndrome virus (SFTSV) | Not Specified | Huh7 | 0.23 µM | >25 µM | >108 | [6] |
| Heartland virus (HRTV) | Not Specified | Huh7 | 0.21 µM | >25 µM | >119 | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Virus | Dosage | Route | Key Findings | Reference |
| Mouse | Influenza A (H5N1) | 15 mg/kg/day | Intraperitoneal (i.p.) | Reduced lung viral titers and cytokine expression (IL-6, IP-10). | N/A |
| Mouse | Influenza A (H5N1, H7N7) | 5 mg/kg/day | Intravenous (i.v.) | Significantly protected mice from infection. | [7] |
| Mouse | Influenza A (H5N1, H7N7) | 7.5 mg/kg (twice daily) or 15 mg/kg/day | Intraperitoneal (i.p.) | High bioavailability and effective protection against infection. | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
-
Cell Line: A549 cells stably transfected with a plasmid containing an NF-κB response element linked to a secreted alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-5 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL).
-
Incubate for an appropriate time (e.g., 22-24 hours) to allow for reporter gene expression.
-
Collect the cell supernatant (for SEAP) or lyse the cells (for luciferase).
-
Measure the reporter activity using a chemiluminescent substrate and a luminometer.
-
Calculate the EC50 value by plotting the dose-response curve.
-
Figure 2: Workflow for NF-κB Reporter Gene Assay. This diagram outlines the sequential steps involved in performing an NF-κB reporter gene assay to determine the inhibitory concentration of compounds like this compound.
p65 DNA Binding Assay (ELISA-based)
This assay directly measures the binding of the p65 subunit of NF-κB from nuclear extracts to its consensus DNA sequence.
-
Principle: An ELISA-based method where a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate. Nuclear extracts containing activated NF-κB are added, and the bound p65 is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protocol:
-
Prepare nuclear extracts from cells that have been treated with a stimulus (e.g., TNF-α or viral infection) in the presence or absence of this compound.
-
Add the prepared nuclear extracts to the wells of the NF-κB DNA binding plate.
-
Incubate to allow for the binding of p65 to the immobilized oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Caspase Activity Assay
This assay measures the activity of effector caspases (caspase-3 and caspase-7), which are key mediators of apoptosis and are often activated during viral infection.
-
Principle: A luminescent assay that uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.
-
Protocol (e.g., Caspase-Glo® 3/7 Assay):
-
Seed cells in a white-walled 96-well plate.
-
Infect the cells with the virus of interest and/or treat with this compound. Include appropriate controls (uninfected, infected/untreated).
-
At the desired time post-infection, add the Caspase-Glo® 3/7 reagent directly to the wells. This single reagent lyses the cells and contains the substrate and luciferase.
-
Incubate at room temperature for a specified period (e.g., 30 minutes to 3 hours) to allow the reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Antiviral Titer Reduction Assay (Plaque Assay)
This is a functional assay to determine the concentration of a compound required to inhibit the production of infectious virus particles.
-
Cell Lines: Susceptible host cells for the virus being tested (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza viruses).
-
Protocol:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of this compound.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the corresponding concentration of this compound. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
-
Conclusion
This compound is a well-characterized inhibitor of the NF-κB pathway that functions by impairing the DNA binding of the p65 subunit. This mechanism effectively suppresses the host's pro-inflammatory and pro-apoptotic responses that are often exploited by viruses for their replication. The potent in vitro and in vivo efficacy against a range of viruses, particularly influenza, highlights its potential as a host-targeted antiviral therapeutic. The high selectivity index suggests a favorable safety profile. The recent discovery of its activity as a c-Abl inhibitor warrants further investigation to fully understand its complete mechanism of action and potential therapeutic applications beyond virology. This guide provides a comprehensive overview of its core mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers in the fields of virology, immunology, and drug development.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbkine.com [abbkine.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
SC75741: A Technical Guide to a Novel NF-κB Inhibitor with Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent, small-molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Initially identified as a broad inhibitor of NF-κB, it has garnered significant attention for its robust antiviral activity, particularly against various strains of influenza A and B viruses, as well as emerging tick-borne bandaviruses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of all available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity and potential therapeutic applications.
Discovery and Development
This compound was first described as a member of a novel class of potent NF-κB signaling inhibitors in 2007.[1][2][3] The compound was identified through research focused on discovering new chemical entities that could modulate the NF-κB pathway, a critical regulator of inflammatory responses. Subsequent research efforts pivoted to explore its therapeutic potential, leading to extensive characterization of its antiviral properties. The primary focus of its development has been as a host-directed antiviral agent, which presents a higher barrier to the development of viral resistance compared to traditional virus-targeting antivirals.[4][5] To date, the development of this compound has been concentrated in the preclinical phase, with no publicly available data on clinical trials.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the NF-κB signaling pathway. Its primary molecular mechanism involves the impairment of the DNA binding capacity of the p65 subunit of the NF-κB complex.[4][5] This inhibition is potent, with an effective concentration (EC50) of approximately 200 nM in a TNFα-stimulated A549 NF-κB reporter assay.[6]
By blocking the transcriptional activity of NF-κB, this compound leads to a downstream reduction in the expression of a wide array of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[4][5][6] This multi-faceted mechanism contributes to its observed anti-inflammatory and antiviral effects. In the context of viral infections, the inhibition of NF-κB signaling has been shown to interfere with viral replication and modulate the host's inflammatory response to the pathogen.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 (NF-κB Inhibition) | ~200 nM | A549 | TNFα stimulated | [6] |
| IC50 (Immunosuppression) | ~2.2 µM | Human PBMCs | Proliferation assay | [6] |
Table 2: In Vivo Efficacy (Influenza A H5N1 Mouse Model)
| Dosing Regimen | Route of Administration | Outcome | Reference |
| 15 mg/kg/day | Intraperitoneal (IP) | Significantly reduced lung viral titers and cytokine (IL-6, IP-10) expression | [6] |
| 5 mg/kg/day | Intravenous (IV) | Significantly protects mice against infection with highly pathogenic avian influenza A viruses (H5N1 and H7N7) | [8] |
| 7.5 mg/kg, twice daily | Intraperitoneal (IP) | Efficient against influenza | [8] |
Experimental Protocols
In Vitro NF-κB Reporter Gene Assay
Objective: To determine the potency of this compound in inhibiting NF-κB transcriptional activity.
Materials:
-
A549 human lung carcinoma cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNFα)
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNFα for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Influenza Virus Plaque Assay
Objective: To quantify the infectious influenza virus particles in a sample.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimal Essential Medium (MEM)
-
Trypsin-TPCK
-
Neutral Red stain
-
Virus samples (e.g., from infected cell culture supernatants or lung homogenates)
Protocol:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.[9][10][11]
-
Prepare serial 10-fold dilutions of the virus samples in MEM.
-
Infect the MDCK cell monolayers with 100 µL of each virus dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2x MEM and 1.2% agarose containing 1 µg/mL Trypsin-TPCK.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Stain the cells with Neutral Red solution and incubate for 2-3 hours.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Mouse Model of Influenza A Virus Infection
Objective: To evaluate the in vivo efficacy of this compound against influenza A virus infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Influenza A virus (e.g., H5N1 strain)
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intranasal inoculation and tissue collection
Protocol:
-
Intranasally inoculate the mice with a lethal or sub-lethal dose of influenza A virus in a small volume (e.g., 50 µL).[12][13][14]
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous) at the specified dosage and schedule (e.g., once or twice daily for 7 days).[8]
-
Monitor the mice daily for weight loss and clinical signs of illness.
-
At predetermined time points post-infection, euthanize a subset of mice and collect lung tissue.
-
Homogenize the lung tissue and determine the viral load using a plaque assay and/or quantify cytokine levels using methods like ELISA or qRT-PCR.
-
For survival studies, monitor the mice for the duration of the experiment and record the survival data.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent NF-κB inhibitor. Its demonstrated efficacy in various in vitro and in vivo models of viral infection, particularly influenza, highlights its potential as a host-directed antiviral therapeutic. The high barrier to resistance is a significant advantage over traditional antiviral drugs. Further research is warranted to explore its full therapeutic potential, including its pharmacokinetic and toxicological profile, and to advance its development towards clinical applications.
References
- 1. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. zoonosen.net [zoonosen.net]
- 8. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay [protocols.io]
- 10. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. A Mouse Model for the Study of Contact-Dependent Transmission of Influenza A Virus and the Factors That Govern Transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
SC75741 Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, its modulation of the NF-κB pathway, and its therapeutic potential, particularly in the context of viral infections. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule inhibitor that has demonstrated significant efficacy in blocking the activation of the NF-κB pathway.[3] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1][3] In a resting cell, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or viral proteins, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound exerts its inhibitory effect by targeting the NF-κB subunit p65 (RelA), impairing its ability to bind to DNA.[2][4] This action effectively blocks the transcriptional activation of NF-κB-dependent genes, leading to a reduction in the production of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[2][5] This mechanism of action makes this compound a compelling candidate for therapeutic intervention in diseases characterized by aberrant NF-κB activation, including certain viral infections and inflammatory disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| EC50 | 200 nM | A549 (Human lung epithelial) | NF-κB reporter assay (TNF-α stimulated) | [1][3] |
| EC50 | 0.3 ng/mL | A549 (Human lung epithelial) | Influenza A virus (H1N1) infection | [6] |
| IC50 (p65) | 200 nM | - | Not specified | [3][4] |
| IC50 (PBMC proliferation) | ~2.2 µM | Human Peripheral Blood Mononuclear Cells | Proliferation assay | [3][7] |
| IC50 (SFTSV) | 0.2337 µM | Huh7 | Viral titer reduction assay | [8] |
| IC90 (SFTSV) | 2.234 µM | Huh7 | Viral titer reduction assay | [8] |
| IC50 (HRTV) | 0.2061 µM | Huh7 | Viral titer reduction assay | [8] |
| IC90 (HRTV) | 1.165 µM | Huh7 | Viral titer reduction assay | [8] |
| CC50 | > 56.7 µg/mL | A549 (Human lung epithelial) | WST-1 cell viability assay | [6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Influenza Virus Infection
| Dosage | Route of Administration | Mouse Model | Efficacy | Source |
| 15 mg/kg/day | Intraperitoneal (i.p.) | H5N1 influenza virus infected | Reduced virus replication and cytokine expression in lungs. | [1][7] |
| 5 mg/kg/day | Intravenous (i.v.) | H5N1 and H7N7 influenza virus infected | Significant protection against infection. | [6][9] |
| 15 mg/kg/day | Intraperitoneal (i.p.) | H5N1 and H7N7 influenza virus infected | High bioavailability and efficient protection. | [6][9] |
| 7.5 mg/kg (twice a day) | Intraperitoneal (i.p.) | H5N1 and H7N7 influenza virus infected | Efficient protection against infection. | [6][9] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of intervention by this compound.
As depicted, this compound prevents the nuclear NF-κB (specifically the p65 subunit) from binding to DNA, thereby halting the transcription of downstream target genes.[2][4] This leads to a reduction in the inflammatory response and can also inhibit the replication of viruses that exploit the NF-κB pathway for their own propagation.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
In Vitro NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Objective: To determine the EC50 of this compound for NF-κB inhibition.
Materials:
-
A549 cells stably transfected with an NF-κB-SEAP (secreted alkaline phosphatase) reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
TNF-α (Tumor Necrosis Factor-alpha).
-
Chemiluminescent SEAP reporter gene assay kit.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed A549-NF-κB-SEAP cells in a 96-well plate at a density that allows them to reach confluence overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0 to 100 µM).[7]
-
Incubate the cells with the compound for a pre-determined time (e.g., 1-5 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[7] An unstimulated control group should be included.
-
Incubate the cells for an additional period (e.g., 22-24 hours) to allow for SEAP expression and secretion.[7]
-
Collect the cell culture supernatant.
-
Measure SEAP activity in the supernatant using a chemiluminescent assay kit according to the manufacturer's instructions.
-
Record the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
Determine the EC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Viral Titer Reduction Assay (Plaque Assay)
This assay is used to determine the antiviral activity of this compound.
Objective: To determine the EC50 or IC50 of this compound against a specific virus.
Materials:
-
Host cells susceptible to the virus of interest (e.g., MDCK or A549 cells for influenza virus).[1][6]
-
Virus stock of known titer.
-
Cell culture medium.
-
This compound stock solution.
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium.
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions for a specific adsorption period (e.g., 1 hour).
-
During or after infection, add medium containing various concentrations of this compound. A no-drug control is essential.
-
After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques for each drug concentration and control.
-
Calculate the percent reduction in plaque number for each concentration relative to the no-drug control.
-
Determine the EC50 or IC50 value from the dose-response curve.
In Vivo Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Objective: To assess the protective effect of this compound against influenza virus infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c).
-
Influenza virus strain adapted for mice.
-
This compound formulation for in vivo administration.
-
Vehicle control (placebo).
-
Anesthesia.
-
Equipment for intranasal inoculation and drug administration (e.g., intravenous or intraperitoneal injection).
-
Biosafety level 2 (BSL-2) animal facility.
Protocol:
-
Acclimatize mice to the BSL-2 facility.
-
Anesthetize the mice.
-
Infect the mice intranasally with a lethal or sub-lethal dose of influenza virus.
-
Administer this compound or vehicle control at the desired dosage and route. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection).[6][9]
-
Monitor the mice daily for weight loss, clinical signs of illness, and survival for a defined period (e.g., 14 days).
-
At specific time points post-infection, a subset of mice may be euthanized to collect lung tissue for virological and immunological analysis.
-
Determine viral titers in the lungs using plaque assays or qPCR.
-
Measure cytokine and chemokine levels in lung homogenates using ELISA or multiplex assays.
-
Analyze the survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test).
-
Compare weight loss, viral loads, and cytokine levels between the this compound-treated and vehicle control groups.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway with demonstrated antiviral and anti-inflammatory properties. Its mechanism of action, involving the inhibition of p65 DNA binding, offers a host-targeted approach to therapy, which may reduce the likelihood of developing viral resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar NF-κB inhibitors. Further pre-clinical and clinical studies are warranted to fully elucidate its safety and efficacy in various disease contexts.
References
- 1. apexbt.com [apexbt.com]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 8. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of SC75741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 has emerged as a potent antiviral compound with a novel host-targeting mechanism of action. By inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, this compound effectively curtails the replication of a broad range of viruses, including influenza A viruses and emerging tick-borne bandaviruses. This technical guide provides an in-depth overview of the antiviral properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the underlying biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of virology and antiviral drug development.
Introduction
The continuous threat of viral pandemics, exemplified by seasonal and pandemic influenza strains and emerging pathogens, underscores the urgent need for novel antiviral therapeutics.[1][2] A promising strategy in antiviral drug development is to target host cellular factors that are essential for viral replication. This approach can offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.[1][2] this compound is a small molecule inhibitor of the NF-κB signaling pathway, a central regulator of the host's innate immune and inflammatory responses that is often exploited by viruses to support their replication.[2][3] This guide delves into the technical details of this compound's antiviral activity.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its antiviral effects by targeting the host NF-κB signaling pathway, which many viruses hijack to facilitate their replication.[2][3] The primary molecular mechanism of this compound involves the impairment of the DNA-binding ability of the NF-κB subunit p65 (RelA).[2][4]
Upon viral infection, pattern recognition receptors (PRRs) detect viral components, triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly p50/p65, allowing it to translocate to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines, chemokines, and pro-apoptotic factors that can inadvertently support the viral life cycle.[5][6][7]
This compound intervenes in this process by preventing the p65 subunit from binding to DNA.[2][4] This blockade has several downstream consequences that are crucial for its antiviral activity:
-
Reduced Pro-viral Gene Expression: By inhibiting p65 DNA binding, this compound prevents the transcription of host genes that are beneficial for the virus.[2]
-
Inhibition of Caspase Activation: The reduced expression of pro-apoptotic factors leads to a decrease in the activation of caspases, particularly caspase-3.[2]
-
Blockade of Viral Ribonucleoprotein (vRNP) Nuclear Export: A key consequence of caspase inhibition is the blockage of the caspase-mediated nuclear export of viral ribonucleoproteins (vRNPs).[2] For nuclear-replicating viruses like influenza, this step is critical for the assembly of new virions.[8][9][10] Influenza virus infection induces caspase-dependent enlargement of nuclear pores, which facilitates the export of newly synthesized vRNPs from the nucleus to the cytoplasm for subsequent virion assembly and release.[8][9][10] By inhibiting this process, this compound effectively traps the viral genomes within the nucleus, halting the viral life cycle.
The following diagram illustrates the NF-κB signaling pathway during viral infection and the point of intervention by this compound.
References
- 1. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza viruses and the NF-κB signaling pathway – towards a novel concept of antiviral therapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Influenza virus-induced caspase-dependent enlargement of nuclear pores promotes nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza Virus-Induced Caspase-Dependent Enlargement of Nuclear Pores Promotes Nuclear Export of Viral Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
SC75741: A Host-Targeted Inhibitor for Influenza A Virus Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The emergence of drug-resistant strains highlights the urgent need for agents with alternative mechanisms of action. SC75741, a potent and specific inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, has emerged as a promising candidate for anti-influenza A virus research. By targeting a host cellular pathway essential for viral replication, this compound offers a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation as an anti-influenza A virus agent.
Mechanism of Action
This compound exerts its antiviral activity by targeting the host cell's NF-κB signaling pathway, which is exploited by the influenza A virus for efficient propagation. The core mechanism involves the direct inhibition of the NF-κB subunit p65, impairing its ability to bind to DNA.[1] This disruption of NF-κB signaling has several downstream consequences that collectively inhibit viral replication:
-
Reduced Pro-inflammatory Cytokine and Chemokine Expression: By inhibiting NF-κB, this compound significantly reduces the expression of pro-inflammatory cytokines (e.g., IL-6) and chemokines (e.g., IP-10) that are typically induced upon influenza A virus infection.[1][2] This modulation of the host's inflammatory response may contribute to a reduction in virus-induced pathology.
-
Inhibition of Pro-Apoptotic Factors and Caspase Activation: The NF-κB pathway regulates the expression of pro-apoptotic factors. This compound-mediated inhibition of this pathway leads to a decrease in these factors, resulting in the subsequent inhibition of caspase activation.[1]
-
Blockade of Viral Ribonucleoprotein (vRNP) Nuclear Export: A critical step in the influenza A virus replication cycle is the export of newly synthesized vRNPs from the nucleus to the cytoplasm for assembly into new virions. This process is dependent on caspase activity.[3] By inhibiting caspase activation, this compound effectively blocks the nuclear export of vRNPs, thus halting the production of progeny virus.[1]
The multifaceted mechanism of action, targeting a central host pathway, makes this compound a robust inhibitor with a high barrier to the development of viral resistance.[1]
Quantitative Efficacy Data
The antiviral activity of this compound against influenza A virus has been quantified in both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound against Influenza A Virus
| Parameter | Cell Line | Virus Strain | Value | Selectivity Index (SI) |
| EC50 | A549 | A/Regensburg/D6/09 (H1N1) | 0.3 ng/mL | >189,000 |
| CC50 | A549 | N/A | >56.7 µg/mL |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. Selectivity Index (SI) = CC50 / EC50
Table 2: In Vivo Efficacy of this compound in Mouse Models of Influenza A Virus Infection
| Animal Model | Virus Strain(s) | Treatment Regimen | Outcome |
| Mice | Highly Pathogenic Avian Influenza A (H5N1, H7N7) | 5 mg/kg/day, intravenous | Significant protection against lethal infection.[4][5] |
| Mice | Highly Pathogenic Avian Influenza A (H5N1) | 15 mg/kg/day, intraperitoneal | Significant protection against lethal infection.[4][5] |
| Mice | Highly Pathogenic Avian Influenza A (H5N1) | 7.5 mg/kg, twice daily, intraperitoneal | Significant protection against lethal infection.[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-influenza A virus activity of this compound.
In Vitro Antiviral Activity Assessment
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% for EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose or Avicel-containing medium with the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration.
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Materials:
-
A549 or MDCK cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Mechanism of Action Studies
EMSA is used to detect protein-DNA interactions, in this case, the binding of the NF-κB p65 subunit to its DNA consensus sequence.
Materials:
-
Nuclear protein extracts from influenza A virus-infected and this compound-treated cells
-
Biotin- or radio-labeled double-stranded DNA probe containing the NF-κB consensus binding site
-
Poly(dI-dC) as a non-specific competitor
-
Binding buffer
-
Polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
Procedure:
-
Isolate nuclear proteins from cells under different treatment conditions.
-
Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the complexes to a membrane and detect the labeled probe using a suitable detection method. A decrease in the shifted band in this compound-treated samples indicates impaired NF-κB DNA binding.
This assay quantifies the activity of caspases, key mediators of apoptosis.
Materials:
-
Cell lysates from influenza A virus-infected and this compound-treated cells
-
Caspase-specific substrate conjugated to a colorimetric or fluorometric reporter (e.g., DEVD-pNA for caspase-3)
-
Assay buffer
Procedure:
-
Prepare cell lysates from treated and untreated infected cells.
-
Incubate the lysates with the caspase substrate in a microplate.
-
Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate over time using a microplate reader. A reduction in signal in this compound-treated samples indicates inhibition of caspase activity.
In Vivo Efficacy Assessment in a Mouse Model
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are commonly used.
Virus Challenge:
-
Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain (e.g., 2 x MLD50 of H5N1 or H7N7).[5]
Treatment:
-
This compound can be administered via different routes, such as intravenous (e.g., 5 mg/kg/day) or intraperitoneal (e.g., 15 mg/kg/day).[4][5]
-
Treatment can be initiated prophylactically (before infection) or therapeutically (after infection) for a defined period (e.g., 7 consecutive days).[4][5]
Endpoints:
-
Survival: Monitor the survival of the mice daily for a period of 14-21 days post-infection.
-
Body Weight: Record the body weight of each mouse daily as an indicator of morbidity.
-
Clinical Score: Assign a clinical score based on signs of illness (e.g., ruffled fur, hunched posture, inactivity).
-
Lung Viral Titer: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load by plaque assay or qRT-PCR.
-
Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid or lung homogenates using ELISA or cytokine arrays.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits influenza A virus replication by blocking NF-kB p65 DNA binding.
Experimental Workflow for this compound Evaluation
Caption: A stepwise workflow for the comprehensive evaluation of this compound's antiviral properties.
Conclusion
This compound represents a promising host-targeted antiviral agent for combating influenza A virus infections. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and high barrier to resistance make it an invaluable tool for influenza research and a potential lead compound for the development of novel anti-influenza therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other host-directed antiviral strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 activation is essential for efficient influenza virus propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SC75741 in Innate Immunity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SC75741 is a potent and specific small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In the realm of innate immunity, which constitutes the body's first line of defense against pathogens, the NF-κB pathway plays a central role in orchestrating inflammatory and antiviral responses. However, dysregulation of this pathway can lead to excessive inflammation and contribute to the pathology of various diseases. This compound has emerged as a critical research tool for dissecting the roles of NF-κB signaling and as a potential therapeutic agent for diseases characterized by aberrant NF-κB activation, particularly in the context of viral infections.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in innate immunity studies, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway by specifically targeting the p65 (RelA) subunit. The canonical NF-κB pathway is activated by various stimuli, such as viral components or pro-inflammatory cytokines, which leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p50 and p65 subunits, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and antiviral factors.
The primary mechanism of action of this compound is the impairment of the DNA-binding ability of the p65 subunit of NF-κB.[1] This action prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory and, in some contexts, pro-viral responses. Notably, studies have suggested that this compound does not inhibit the phosphorylation of the p65 subunit itself, indicating its action is downstream of IKK activation and p65 nuclear translocation.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Virus/Stimulant | Parameter | Value | Reference |
| NF-κB Reporter Assay | A549 | TNF-α | EC50 | ~200 nM | [2](--INVALID-LINK--) |
| Antiviral Activity | A549 | Influenza A (H5N1, H7N7) | EC50 | Not specified, dose-dependent reduction | [3](--INVALID-LINK--) |
| Antiviral Activity | MDCK | Influenza A viruses | IC50 | Not specified, significant plaque reduction | [4] |
| Cell Proliferation | Human PBMC | - | IC50 | ~2.2 µM | [2](--INVALID-LINK--) |
| Cytotoxicity | A549 | - | CC50 | Not specified, non-toxic at effective concentrations | [5] |
Table 2: In Vivo Efficacy of this compound in Influenza A Virus-Infected Mice
| Animal Model | Virus Strain | Administration Route | Dosage | Outcome | Reference |
| Mouse | H5N1, H7N7 | Intravenous (i.v.) | 5 mg/kg/day | Significant protection against infection | [6] |
| Mouse | H5N1, H7N7 | Intraperitoneal (i.p.) | 15 mg/kg/day or 7.5 mg/kg twice daily | High bioavailability and efficient protection | [6] |
| Mouse | H5N1 | Intraperitoneal (i.p.) | 15 mg/kg | Reduced lung viral titers and cytokine (IL-6, IP-10) expression | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound in innate immunity.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
Materials:
-
NF-κB Luciferase Reporter A549 stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (human recombinant)
-
This compound
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB Luciferase Reporter A549 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should typically range from 1 nM to 10 µM. Remove the culture medium from the cells and add 90 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 10X stock of TNF-α in serum-free DMEM. Add 10 µL of the TNF-α stock to each well to a final concentration of 10 ng/mL. For unstimulated controls, add 10 µL of serum-free DMEM.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Influenza Virus Plaque Reduction Assay
This assay determines the antiviral activity of this compound by quantifying the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
TPCK-treated trypsin
-
Influenza A virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Virus Dilution and Infection: On the following day, wash the cell monolayer with serum-free DMEM. Prepare serial dilutions of the influenza virus stock in serum-free DMEM. Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Compound Treatment and Overlay: Prepare the overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or 1.6% agarose) containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) and TPCK-treated trypsin (1 µg/mL). After the 1-hour infection, aspirate the virus inoculum and add 2 mL of the this compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Gently remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes. Wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
A549 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.
Western Blot for Phosphorylated IKKβ
This protocol is for detecting the phosphorylation status of IKKβ to investigate if this compound affects the upstream IKK complex.
Materials:
-
A549 cells
-
Serum-free DMEM
-
TNF-α
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-IKKβ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed A549 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound at desired concentrations for 1 hour. Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-IKKα/β overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IKKβ.
In Vivo Efficacy Study in an Influenza Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound against influenza virus infection in mice.
Materials:
-
6-8 week old female C57BL/6 mice
-
Influenza A virus (e.g., H5N1 or H7N7 subtypes)
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intranasal infection and intravenous/intraperitoneal injections
Protocol:
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize the mice and infect them intranasally with a lethal dose of influenza A virus.
-
Treatment: Begin treatment with this compound at a predetermined time point (e.g., 1 hour post-infection or therapeutically at later time points). Administer this compound via the desired route (e.g., i.v. at 5 mg/kg/day or i.p. at 15 mg/kg/day) for a specified duration (e.g., 7 consecutive days).[6] A control group should receive the vehicle.
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for at least 14 days post-infection.
-
Viral Titer and Cytokine Analysis (Optional): At specific time points post-infection, a subset of mice can be euthanized, and their lungs harvested to determine viral titers (by plaque assay) and cytokine levels (by ELISA or qPCR).
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Analyze weight loss, viral titers, and cytokine levels using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
NF-κB Signaling Pathway and the Action of this compound
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Viral Plaque Reduction Assay
Caption: Workflow for a viral plaque reduction assay to evaluate this compound.
Conclusion
This compound is a valuable tool for investigating the intricate role of the NF-κB pathway in innate immunity. Its specific mechanism of action, by inhibiting the DNA binding of p65, allows for the targeted dissection of NF-κB-dependent processes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The ongoing research into this compound and similar NF-κB inhibitors holds promise for the development of novel therapeutic strategies for a range of inflammatory and infectious diseases. Further investigation into its potential off-target effects and its precise interactions with other components of the innate immune signaling network will continue to refine our understanding of its utility and therapeutic potential.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
SC75741: A Technical Guide to its Mechanism of Action and Inhibition of Cytokine Storm
For Researchers, Scientists, and Drug Development Professionals
Introduction
A cytokine storm, also known as hypercytokinemia, is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly.[1] This overproduction of immune cells and their activating compounds can lead to life-threatening inflammation, multiple organ failure, and has been a significant factor in the pathology of severe viral infections and other inflammatory diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression, including many of the cytokines implicated in hypercytokinemia. Consequently, inhibiting the NF-κB signaling pathway presents a promising therapeutic strategy to mitigate the devastating effects of a cytokine storm.
This technical guide provides an in-depth overview of SC75741, a potent small-molecule inhibitor of the NF-κB pathway. We will delve into its mechanism of action, summarize the available quantitative data on its efficacy, provide detailed protocols for key experimental assays, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. The core mechanism of this compound is the impairment of the DNA binding of the NF-κB subunit p65 (also known as RelA).[1] This action prevents the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and pro-apoptotic factors that are hallmarks of a cytokine storm.
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as viral components or primary cytokines like TNF-α and IL-1. This leads to the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NF-κB essential modulator (NEMO). The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65-p50 heterodimer, allowing its translocation into the nucleus where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription. By preventing the binding of p65 to DNA, this compound effectively shuts down this cascade of pro-inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Stimulus | Value | Reference |
| EC50 | A549-NF-κB-SEAP reporter cells | TNF-α (10 ng/ml) | ~200 nM | [2] |
| IC50 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation Assay | ~2.2 µM | [2] |
| IC50 | Huh7 cells | SFTSV infection | 0.2337 µM | [3] |
| IC90 | Huh7 cells | SFTSV infection | 2.1 µM | [3] |
| IC50 | Huh7 cells | HRTV infection | 0.2061 µM | [3] |
| IC90 | Huh7 cells | HRTV infection | 1.85 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Infection Model | Dosing Regimen | Observed Effects | Reference |
| Mice | Highly pathogenic avian influenza A (H5N1) | 15 mg/kg, intraperitoneal | Significantly reduced lung viral titers and expression of IL-6 and IP-10. | [1][2] |
| Mice | Highly pathogenic avian influenza A (H5N1, H7N7) | 5 mg/kg/day, intravenous | Significantly protected mice from infection. | [4] |
| Mice | Highly pathogenic avian influenza A (H5N1, H7N7) | 15 mg/kg/day or 7.5 mg/kg twice a day, intraperitoneal | Efficient against influenza infection. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A representative experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in inhibiting cytokine production. These protocols are based on standard laboratory procedures and should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Cytokine Inhibition Assay
Objective: To determine the dose-dependent inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by this compound in cultured cells.
Materials:
-
Cell line (e.g., human A549 lung carcinoma cells, human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) from E. coli, or a specific virus like H5N1 at a known multiplicity of infection - MOI)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent to the wells. For example, add LPS to a final concentration of 100 ng/mL or infect with a virus at an appropriate MOI. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for NF-κB Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
6-well cell culture plates
-
Cell line and culture reagents as in Protocol 1
-
This compound and stimulating agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and the stimulating agent as described in Protocol 1 (steps 1-5), using appropriate time points for pathway activation (e.g., 0, 15, 30, 60 minutes post-stimulation).
-
Cell Lysis:
-
For total protein: Wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize to the appropriate loading control.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxicity of this compound on the cells used in the experiments.
Materials:
-
96-well cell culture plates
-
Cell line and culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound as in Protocol 1. Incubate for the same duration (e.g., 24 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway that has demonstrated efficacy in reducing the expression of pro-inflammatory cytokines in preclinical models. Its mechanism of action, which involves the impairment of p65 DNA binding, makes it an attractive candidate for the therapeutic management of conditions characterized by a cytokine storm. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the potential of this compound and other NF-κB inhibitors as a treatment for hypercytokinemia and related inflammatory disorders. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SC75741 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent, cell-permeable small molecule inhibitor of the NF-κB signaling pathway. It exerts its inhibitory effect by impairing the DNA binding of the NF-κB subunit p65 (RelA).[1] This document provides detailed application notes and protocols for various in vitro assays to characterize the activity of this compound, including its effects on NF-κB signaling, target kinase activity, and cell viability.
Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activities from various in vitro assays.
Table 1: Cellular NF-κB Inhibition
| Assay Type | Cell Line | Stimulant | Parameter | Value | Reference |
| NF-κB Reporter Assay | A549 | TNF-α | EC₅₀ | ~200 nM | [2] |
| Viral RNA Synthesis (SFTSV hPolI MG) | Huh-7 | - | IC₅₀ | 0.662 µM | [3] |
| Viral RNA Synthesis (SFTSV T7-Pol MG) | Huh-7 | - | IC₅₀ | 2.973 µM | [3] |
| Viral RNA Synthesis (HRTV hPolI MG) | Huh-7 | - | IC₅₀ | 0.4119 µM | [3] |
| Viral RNA Synthesis (HRTV T7-Pol MG) | Huh-7 | - | IC₅₀ | 0.333 µM | [3] |
| Viral Titer Reduction (SFTSV) | Huh-7 | - | IC₅₀ | 0.2337 µM | [3] |
| Viral Titer Reduction (SFTSV) | Huh-7 | - | IC₉₀ | 2.1 µM | [3] |
| Viral Titer Reduction (HRTV) | Huh-7 | - | IC₅₀ | 0.2061 µM | [3] |
| Viral Titer Reduction (HRTV) | Huh-7 | - | IC₉₀ | 1.85 µM | [3] |
Table 2: Kinase Inhibition
| Kinase Target | Assay Type | Parameter | Value | Reference |
| c-Abl | In vitro kinase assay | IC₅₀ | 263 nM | [4] |
Table 3: Cell Viability and Cytotoxicity
| Cell Line | Assay | Parameter | Value | Reference |
| Human peripheral blood mononuclear cells | Proliferation Assay | IC₅₀ | ~2.2 µM | [2] |
| Huh-7 (virus-infected) | CellTiter-Glo | Cytotoxicity observed | >25 µM | [3] |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Mechanism of Action in the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by impairing p65 DNA binding.
Diagram 2: General Workflow for In Vitro Inhibition Assays with this compound
Caption: General workflow for this compound in vitro inhibition assays.
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol is designed to measure the inhibition of NF-κB-dependent gene expression.
Materials:
-
A549 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven reporter plasmid (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
TNF-α (or other NF-κB stimulus).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed A549-NF-κB-luc cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the stimulated vehicle control and determine the EC₅₀ value using non-linear regression analysis.
IKKβ Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to assess the direct inhibitory effect of this compound on IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ enzyme.
-
IKKtide substrate (a peptide substrate for IKKβ).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
This compound (stock solution in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Prepare the IKKβ kinase reaction buffer.
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the following to each well:
-
IKKβ enzyme (final concentration will depend on the specific activity of the enzyme lot).
-
IKKtide substrate (e.g., 0.2 µg/µL).
-
This compound dilution or vehicle control (DMSO).
-
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
p65 DNA Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of the p65 subunit of NF-κB to its consensus DNA sequence.
Materials:
-
Nuclear extraction kit and buffers.
-
Cells capable of NF-κB activation (e.g., A549, HeLa).
-
TNF-α or other stimulus.
-
This compound.
-
NF-κB p65 Transcription Factor Assay Kit (containing a 96-well plate pre-coated with NF-κB consensus sequence, primary anti-p65 antibody, HRP-conjugated secondary antibody, and detection reagents).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Culture cells and treat with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce p65 nuclear translocation.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Add equal amounts of protein from the nuclear extracts to the wells of the NF-κB DNA-binding plate.
-
Incubate for 1 hour at room temperature to allow p65 to bind to the immobilized DNA.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against p65 and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition of p65 DNA binding for each this compound concentration.
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Seed Huh-7 cells in an opaque-walled 96-well plate at a density of 0.8 x 10⁵ cells per well.
-
Allow cells to adhere for 6 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells. Include vehicle control wells.
-
Incubate for 24 to 72 hours at 37°C.[3]
-
Equilibrate the plate and its contents to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) if applicable.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel c-Abl Inhibitor, Promotes the Clearance of TDP25 Aggregates via ATG5-Dependent Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
SC75741: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC75741 is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] It exerts its inhibitory effect by impairing the DNA binding of the p65 subunit of NF-κB.[1][2] This mechanism effectively blocks the transcriptional activation of NF-κB target genes, which are critically involved in inflammation, immune responses, cell survival, and viral replication.[1][2][3] These application notes provide detailed protocols and guidelines for the use of this compound in a variety of cell culture experiments.
Mechanism of Action
This compound specifically targets the p65 (RelA) subunit of the NF-κB complex. By interfering with the ability of p65 to bind to its cognate DNA sequences in the promoter regions of target genes, this compound prevents the transcription of a wide array of pro-inflammatory and pro-survival genes. This targeted inhibition makes this compound a valuable tool for studying NF-κB signaling and for investigating its role in various pathological conditions.
References
Application Notes and Protocols: SC75741 Treatment of A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC75741 is a potent and specific inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It exerts its inhibitory effect by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action ultimately blocks the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of NF-κB-mediated gene transcription. The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and immune responses. In the context of A549 cells, a human lung adenocarcinoma cell line, the NF-κB pathway is often constitutively active, contributing to cancer cell proliferation and resistance to apoptosis. Therefore, this compound presents a valuable tool for investigating the role of NF-κB in lung cancer biology and as a potential therapeutic agent.
These application notes provide detailed protocols for the treatment of A549 cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and NF-κB signaling.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on A549 cells.
Table 1: Cytotoxicity of this compound on A549 Cells
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| This compound | A549 | WST-1 | CC50 | >56.7 µg/mL | [1] |
Note: A CC50 value greater than 56.7 µg/mL indicates that this compound exhibits low cytotoxicity in A549 cells under the tested conditions.[1]
Table 2: Effect of this compound on A549 Cell Apoptosis
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Citation |
| Control | 0 | Data not available | Data not available | Data not available | |
| This compound | Specific concentrations not reported | Data not available | Data not available | Data not available |
Note: While the pro-apoptotic potential of NF-κB inhibition is known, specific quantitative data for this compound-induced apoptosis in A549 cells were not available in the reviewed literature. Researchers can follow the provided Annexin V-FITC/PI staining protocol to determine these values.
Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation in A549 Cells
| Treatment | Concentration (µM) | Nuclear p65 (Normalized Intensity) | Cytoplasmic p65 (Normalized Intensity) | Citation |
| Control | 0 | Data not available | Data not available | |
| This compound | Specific concentrations not reported | Data not available | Data not available |
Note: The mechanism of this compound involves the inhibition of p65 nuclear translocation. Quantitative analysis can be performed using immunofluorescence microscopy followed by image analysis as described in the protocols section.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 (human lung adenocarcinoma)
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Preparation
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 cells.
-
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot for NF-κB p65
This protocol is to assess the levels of total and phosphorylated NF-κB p65.
-
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat A549 cells with this compound as required.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway in A549 cells.
Caption: Workflow for studying this compound effects on A549 cells.
References
Application Notes and Protocols: SC75741 in MDCK Cell Influenza Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health threat, necessitating the development of novel antiviral therapeutics. A promising strategy is to target host cellular pathways that the virus hijacks for its replication, which can reduce the likelihood of developing drug-resistant viral strains. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is one such host mechanism that is activated upon influenza virus infection and is crucial for efficient viral propagation.
SC75741 is a potent and specific inhibitor of the IKKβ kinase, a key component in the canonical NF-κB signaling cascade. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, impairing its translocation to the nucleus and subsequent DNA binding.[1] The consequence in an influenza infection model is a significant reduction in the expression of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors. This cascade of events leads to the inhibition of caspase activation and ultimately blocks the caspase-mediated nuclear export of viral ribonucleoproteins (vRNPs), a critical step for the assembly of new virions.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in Madin-Darby Canine Kidney (MDCK) cell-based influenza virus infection models. MDCK cells are a widely used and accepted cell line for influenza virus research and vaccine production due to their high susceptibility to a broad range of influenza strains.[3][4][5]
Data Presentation
Quantitative Data Summary of this compound
| Parameter | Value | Cell/Virus Type | Reference |
| NF-κB Inhibition (EC50) | 200 nM | General | N/A |
| Antiviral Activity (Influenza A & B) | Efficient blocker at non-toxic concentrations | MDCK and A549 cells | [3] |
| Resistance Profile | High barrier for development of resistant virus variants; no resistance after 8 passages | In vitro | [1][3] |
| In Vivo Efficacy | Reduces viral replication and cytokine expression in mice | H5N1 and H7N7 influenza A viruses | [3] |
Experimental Protocols
Cytotoxicity Assay of this compound on MDCK Cells
Objective: To determine the non-toxic concentration range of this compound on MDCK cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Plate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The highest concentration of this compound that does not significantly reduce cell viability should be used for subsequent antiviral assays.
Influenza Virus Infection and this compound Treatment in MDCK Cells
Objective: To assess the antiviral efficacy of this compound against influenza virus in MDCK cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS (for cell growth)
-
Serum-free DMEM with TPCK-treated trypsin (2 µg/mL) (for infection)
-
Influenza virus stock of known titer (e.g., A/PR/8/34 H1N1)
-
This compound
-
6-well or 12-well cell culture plates
Protocol:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer (approximately 95% confluency).
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) in serum-free DMEM for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
During the pre-treatment, prepare the influenza virus inoculum by diluting the virus stock in serum-free DMEM to achieve a multiplicity of infection (MOI) of 0.01 to 1.
-
After pre-treatment, remove the medium containing this compound and inoculate the cells with the virus inoculum.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the virus inoculum and wash the cells once with PBS.
-
Add fresh serum-free DMEM containing TPCK-treated trypsin and the corresponding concentrations of this compound (or vehicle control).
-
Incubate the plates at 37°C with 5% CO2.
-
Collect the supernatants at different time points post-infection (e.g., 24, 48, 72 hours) to determine the viral titer.
Viral Titer Determination by Plaque Assay
Objective: To quantify the amount of infectious virus produced.
Materials:
-
Confluent monolayers of MDCK cells in 6-well or 12-well plates
-
Collected supernatants from the infection experiment
-
Serum-free DMEM
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Prepare 10-fold serial dilutions of the collected viral supernatants in serum-free DMEM.
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with 200-400 µL of each viral dilution and incubate for 1 hour at 37°C for adsorption.
-
Remove the inoculum and overlay the cells with an agarose or Avicel-containing medium.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Mandatory Visualizations
Caption: this compound inhibits the NF-κB pathway, blocking viral replication.
Caption: Workflow for evaluating this compound's antiviral effect.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SC75741 in Mouse Models of Influenza
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SC75741, a selective IKKβ inhibitor, in preclinical mouse models of influenza virus infection. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and similar compounds targeting the NF-κB signaling pathway.
Introduction
Influenza A viruses (IAV) pose a significant global health threat, necessitating the development of novel antiviral therapies. A promising strategy is to target host cellular factors that the virus exploits for its replication and pathogenesis. The nuclear factor-kappa B (NF-κB) signaling pathway is one such host mechanism that is activated upon influenza virus infection and plays a crucial role in the viral life cycle and the induction of pro-inflammatory responses. This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the activation of the NF-κB pathway. By blocking IKKβ, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of target genes, thereby inhibiting viral replication and mitigating the inflammatory cascade.[1][2][3][4]
Mechanism of Action
This compound functions by selectively inhibiting the IKKβ subunit of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines, chemokines, and other genes that are essential for efficient influenza virus replication.[3][4] Specifically, the action of this compound leads to impaired DNA-binding of the p65 subunit of NF-κB.[3][4] This dual effect of reducing viral propagation and suppressing the overproduction of cytokines suggests that this compound could prevent hypercytokinemia, a major contributor to the severity of influenza infections.[3][4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key studies evaluating this compound in mouse models of influenza.
Table 1: Intravenous Administration of this compound in H7N7-Infected Mice [1][5]
| Dosage (mg/kg/day) | Administration Route | Mouse Strain | Virus Strain | Challenge Dose | Treatment Schedule | Survival Rate (%) | Reference |
| 2 | Intravenous (i.v.) | C57BL/6 | A/FPV/Bratislava/79 (H7N7) | 4 x 10² PFU (2x MLD₅₀) | Once daily for 5 days, starting 1-2h prior to infection | Not significantly different from placebo (p=0.111) | [1][5] |
| 5 | Intravenous (i.v.) | C57BL/6 | A/FPV/Bratislava/79 (H7N7) | 4 x 10² PFU (2x MLD₅₀) | Once daily for 5 days, starting 1-2h prior to infection | Significantly different from placebo (p=0.035) | [1][2][5] |
| 10 | Intravenous (i.v.) | C57BL/6 | A/FPV/Bratislava/79 (H7N7) | 4 x 10² PFU (2x MLD₅₀) | Once daily for 5 days, starting 1-2h prior to infection | Significantly different from placebo (p=0.035) | [1][5] |
Table 2: Intraperitoneal Administration of this compound in H5N1-Infected Mice [1]
| Dosage | Administration Route | Mouse Strain | Virus Strain | Challenge Dose | Treatment Schedule | Survival Rate (%) | Reference |
| 7.5 mg/kg (twice daily) | Intraperitoneal (i.p.) | C57BL/6 | MB1 (H5N1) | 4 x 10³ PFU (2x MLD₅₀) | Twice daily for 7 days, starting 4 days after infection | Significantly different from placebo (p=0.05) | [1][2] |
| 15 mg/kg (once daily) | Intraperitoneal (i.p.) | C57BL/6 | MB1 (H5N1) | 4 x 10³ PFU (2x MLD₅₀) | Once daily for 7 days, starting 1h prior to infection | Significantly different from placebo (p=0.05) | [1][2] |
Table 3: Effect of this compound on Lung Viral Titer and Cytokine Expression [3][4]
| Treatment | Virus Strain | Time Post-Infection | Change in Lung Viral Titer | Change in IL-6 Expression | Change in IP-10 Expression | Reference |
| This compound | H5N1 | 48 hours | Reduced | Reduced | Reduced | [3][4] |
| This compound | H1N1pdm09, H7N7 | 24 hours | Reduced | Not specified | Not specified | [5] |
Experimental Protocols
In Vivo Mouse Model of Influenza Infection
This protocol provides a general framework for establishing an influenza infection model in mice to evaluate the efficacy of this compound. Specific parameters such as mouse strain, virus strain, and challenge dose should be optimized based on the research objectives.
Materials:
-
Virus: Influenza A virus stock of a known titer (e.g., H1N1, H5N1, H7N7).
-
This compound: Solubilized in an appropriate vehicle (e.g., DMSO, PBS).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment: Pipettes, microcentrifuge tubes, animal housing facilities (BSL-2 or BSL-3 as required for the virus strain).
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a ketamine/xylazine cocktail via intraperitoneal injection or by inhalation of isoflurane.[6][8]
-
Infection: Intranasally inoculate the anesthetized mice with the desired dose of influenza virus diluted in sterile PBS (typically 20-50 µL).[8][9][10] A non-infected control group should receive PBS only.
-
Treatment: Administer this compound or a placebo vehicle via the desired route (intravenous or intraperitoneal) according to the predetermined dosage and schedule.
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for a period of 14-21 days.[6][7]
-
Sample Collection: At specified time points, euthanize a subset of mice from each group to collect lung tissue for virological and immunological analyses.
Determination of Lung Viral Titer
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.[6]
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements.
-
Trypsin-EDTA.
-
Agarose.
-
Crystal Violet solution.
-
6-well or 12-well cell culture plates.[6]
Procedure:
-
Prepare Lung Homogenates: Homogenize the collected lung tissue in sterile PBS and clarify by centrifugation.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the lung homogenates.
-
Inoculation: Inoculate confluent monolayers of MDCK cells with the diluted homogenates.[6]
-
Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with an agarose-containing medium.[6]
-
Plaque Visualization: Incubate the plates for 2-3 days until plaques are visible. Fix the cells and stain with crystal violet to visualize and count the plaques.[6]
-
Calculation: Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
Measurement of Cytokine Levels
Materials:
-
Lung homogenates (prepared as in the viral titer protocol).
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IP-10).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the lung homogenate samples and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound has demonstrated significant protective effects in mouse models of highly pathogenic influenza A virus infection.[1][2] Its dual mechanism of inhibiting viral replication and suppressing the host inflammatory response makes it a promising candidate for further preclinical and clinical development. The protocols and data presented here provide a valuable resource for researchers investigating host-targeted antiviral therapies for influenza. It is important to note that while this compound shows promise, further preclinical studies are necessary to fully evaluate its safety and efficacy.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of SC75741 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (i.p.) injection of SC75741, a potent NF-κB inhibitor, in mouse models. The information is compiled from published research and established laboratory procedures to ensure accuracy and reproducibility.
Introduction
This compound is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effect by impairing the DNA binding of the NF-κB subunit p65 (RelA)[1][2]. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including viral infections and inflammatory disorders. Research has demonstrated that this compound can protect mice against highly pathogenic avian influenza A viruses, highlighting its potential as a therapeutic agent[1]. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in mice.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing intraperitoneal administration of this compound in mice.
Table 1: Recommended Intraperitoneal Dosing Regimens for this compound in Mice
| Dosage Regimen | Frequency | Duration | Reported Outcome | Reference |
| 15 mg/kg/day | Once Daily | 7 consecutive days | Significant protection against highly pathogenic avian influenza A virus | [1] |
| 7.5 mg/kg | Twice Daily | 7 consecutive days | Significant protection against highly pathogenic avian influenza A virus | [1] |
Table 2: Reported Efficacy of Intraperitoneal this compound in Influenza-Infected Mice
| Treatment Group | Dosage | Survival Rate | Key Findings | Reference |
| This compound | 15 mg/kg (once daily) | Significantly increased | Reduced lung viral titers and protection from lethal infection. | |
| This compound | 7.5 mg/kg (twice daily) | Significantly increased | Effective protection when administered therapeutically. | |
| Placebo | Vehicle | - | - |
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle for solubilization and injection (See Vehicle Preparation section)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Appropriate mouse strain (e.g., BALB/c)
-
Standard animal handling and restraint equipment
-
Personal Protective Equipment (PPE)
Vehicle Preparation
The specific vehicle used for the in vivo intraperitoneal injection of this compound is not explicitly detailed in the primary literature. However, based on the common practice for administering hydrophobic compounds in vivo, a vehicle containing a solubilizing agent like Dimethyl Sulfoxide (DMSO) followed by dilution in a sterile aqueous solution is recommended.
Recommended Vehicle:
A solution of 5-10% DMSO in sterile Phosphate-Buffered Saline (PBS) or sterile saline (0.9% NaCl).
Preparation Steps:
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 50 mM stock solution can be prepared.
-
On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration for injection.
-
Ensure the final concentration of DMSO in the injected solution is below 10% to minimize potential toxicity to the animals. For example, to achieve a 5% DMSO concentration, dilute the stock solution 1:20 in PBS or saline.
-
Vortex the final solution thoroughly to ensure it is well-mixed before drawing it into the syringe.
Intraperitoneal Injection Workflow
Caption: Workflow for intraperitoneal injection of this compound in mice.
Detailed Injection Methodology
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
On the day of injection, weigh each mouse to accurately calculate the required dose volume.
-
-
Dose Calculation:
-
Calculate the volume of the this compound solution to be injected based on the mouse's body weight and the desired dose (e.g., 15 mg/kg).
-
The final injection volume should typically be between 100 µL and 200 µL for an adult mouse.
-
-
Injection Procedure:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mice for any adverse reactions immediately after the injection and at regular intervals for the duration of the study. This includes observing for signs of distress, changes in behavior, or local irritation at the injection site.
-
Signaling Pathway
This compound targets the NF-κB signaling pathway, which is a key regulator of the inflammatory response. The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Disclaimer: This protocol is intended for guidance purposes only. Researchers should adapt the procedures to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for SC75741 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SC75741, a potent inhibitor of the NF-κB signaling pathway, with a focus on creating dimethyl sulfoxide (B87167) (DMSO) stock solutions for in vitro research.
Introduction
This compound is a small molecule inhibitor that effectively blocks the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It achieves this by impairing the DNA binding of the p65 subunit, which in turn reduces the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1][3] Due to its role in modulating inflammatory and immune responses, this compound is a valuable tool for studying various cellular processes and has been investigated for its antiviral properties.[1][2][3][4][5]
Solubility and Storage
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The solubility of this compound can vary slightly depending on the supplier. It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | 50 mg/mL (88.39 mM) | TargetMol[4] |
| 83.33 mg/mL (ultrasonic) | Immunomart[1] | |
| >10 mM | GlpBio[2] | |
| Storage (Powder) | -20°C for up to 3 years | Immunomart[1] |
| Storage (in DMSO) | -80°C for up to 1 year | TargetMol[4] |
Note on DMSO: While DMSO is an excellent solvent, it is hygroscopic and can affect the stability of dissolved compounds.[6][7][8] It is recommended to use anhydrous, high-purity DMSO and to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 565.67 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 50 mM stock solution:
-
Mass (g) = 50 mmol/L * 1 L/1000 mL * 1 mL * 565.67 g/mol = 0.02828 g = 28.28 mg
-
-
-
Weighing:
-
Carefully weigh out 28.28 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
-
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be further diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 50 mM stock:
-
Intermediate Dilution (optional but recommended for accuracy):
-
Prepare a 1 mM intermediate stock by diluting the 50 mM stock 1:50 in cell culture medium (e.g., 2 µL of 50 mM stock + 98 µL of medium).
-
-
Final Dilution:
-
Dilute the 1 mM intermediate stock 1:100 in the final volume of cell culture medium to achieve a 10 µM working concentration (e.g., 10 µL of 1 mM intermediate stock into 990 µL of medium).
-
Alternatively, to go directly from the 50 mM stock, perform a 1:5000 dilution (e.g., 1 µL of 50 mM stock into 5 mL of medium).
-
Visualized Pathways and Workflows
This compound Inhibition of the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the NF-κB pathway by preventing p65/p50 from binding to DNA.
Workflow for Preparing this compound Stock Solution
This diagram outlines the key steps for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. glpbio.com [glpbio.com]
- 3. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing SC75741 Working Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC75741 is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It exerts its inhibitory effect by impairing the DNA binding of the NF-κB p65 subunit, which leads to a reduction in the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[4][5] This mechanism makes this compound a valuable tool for investigating the role of the NF-κB pathway in various cellular processes, including inflammation, immune responses, and viral replication.[1][4][6] Notably, it has demonstrated efficacy in blocking the propagation of influenza viruses and other emerging tick-borne bandaviruses.[4][7][8]
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 565.67 g/mol | [9] |
| CAS Number | 913822-46-5 | [9] |
| Solubility in DMSO | ≥ 37.6 mg/mL (≥ 66.4 mM) | [1] |
| Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [9] |
| Solubility in Water | < 1 mg/mL (insoluble or slightly soluble) | [9] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [9] |
| In Solvent (-80°C) | -80°C | 1 year | [9][10] |
| In Solvent (-20°C) | -20°C | 1 month | [10][11] |
Biological Activity and Working Concentrations
| Parameter | Value | Cell Line/System | Source |
| EC50 (NF-κB inhibition) | 200 nM | Not specified | [1][2][3] |
| IC50 (Human PBMC proliferation) | 2.2 µM | Human Peripheral Blood Mononuclear Cells | [9][10][12] |
| IC90 (HRTV) | 1.165 µM | Huh7 cells | [7] |
| IC90 (SFTSV) | 2.234 µM | Huh7 cells | [7] |
| Typical Working Concentration | 1 µM, 2 µM, 5 µM | Madin-Darby Canine Kidney (MDCK) cells | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 565.67 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL of 10 mM stock solution: 10 * 565.67 * 0.001 * 1000 = 5.66 mg
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this would be 1 mL for 5.66 mg of powder.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[2] Ensure the solution is clear before proceeding.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[9][10]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final working concentration: Based on previous studies or your experimental design, decide on the final concentration of this compound to be used in your cell culture. Typical concentrations range from 1 µM to 10 µM.[9]
-
Calculate the required volume of stock solution: Use the following formula (M1V1 = M2V2):
-
Volume of stock (V1) = (Final concentration (M2) * Final volume (V2)) / Stock concentration (M1)
-
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 5 µM from a 10 mM stock solution:
-
V1 = (5 µM * 10 mL) / 10,000 µM = 0.005 mL or 5 µL
-
-
-
Prepare the working solution:
-
Aseptically add the calculated volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[11][13]
-
For a 1:2000 dilution (5 µL stock in 10 mL medium), the final DMSO concentration will be 0.05%, which is well tolerated by most cell lines.
-
-
Mix and apply to cells: Gently mix the working solution by inverting the tube or pipetting up and down. Immediately add the prepared medium to your cell cultures.
-
Include a vehicle control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent.[11]
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS:913822-46-5 | NF-κB inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. selleck.co.jp [selleck.co.jp]
- 13. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Utilizing SC75741 in an NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the NF-κB signaling pathway is a key target for therapeutic intervention. SC75741 is a small molecule inhibitor of the NF-κB pathway. Mechanistic studies have revealed that this compound impairs the DNA binding of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and survival genes.[1]
The luciferase reporter assay is a widely adopted, highly sensitive, and quantitative method for studying the activity of signal transduction pathways. This document provides detailed application notes and protocols for the use of this compound in an NF-κB luciferase reporter assay to assess its inhibitory effects on pathway activation.
Principle of the Assay
The NF-κB luciferase reporter assay employs a plasmid containing the firefly luciferase gene under the transcriptional control of a minimal promoter coupled with tandem repeats of the NF-κB response element. When NF-κB is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the p65 subunit translocates to the nucleus, binds to the NF-κB response elements in the reporter construct, and drives the expression of firefly luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of NF-κB. To normalize for variations in transfection efficiency and cell number, a second reporter plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in firefly luciferase activity relative to the Renilla luciferase activity.
Data Presentation
The inhibitory activity of this compound on NF-κB signaling can be quantified by determining its half-maximal effective concentration (EC50). The following table provides representative data on the dose-dependent inhibition of TNF-α-induced NF-κB activity by this compound in a luciferase reporter assay.
| This compound Concentration (nM) | Average Normalized Luciferase Activity (RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1000 | 0 |
| 10 | 850 | 15 |
| 50 | 650 | 35 |
| 100 | 500 | 50 |
| 200 | 300 | 70 |
| 500 | 150 | 85 |
| 1000 | 50 | 95 |
Note: The data presented in this table are illustrative and serve to demonstrate the expected dose-dependent inhibition of NF-κB activity by this compound. Actual results may vary depending on the cell line, experimental conditions, and specific assay reagents used. This compound has been reported to have an EC50 of approximately 200 nM in a TNF-α stimulated A549 NF-κB reporter assay.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NF-κB dual-luciferase reporter assay.
Experimental Protocols
This section provides a detailed methodology for performing an NF-κB dual-luciferase reporter assay to evaluate the inhibitory effect of this compound. The protocol is optimized for HEK293 or A549 cells grown in 96-well plates.
Materials and Reagents:
-
HEK293 or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Human TNF-α (reconstituted in sterile water or PBS with 0.1% BSA)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding and Transfection
-
Cell Seeding: One day prior to transfection, seed HEK293 or A549 cells in a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare the transfection complex in separate sterile tubes. In one tube, dilute 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 10 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add 20 µL of the transfection complex to each well containing cells and media. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Day 2: this compound Treatment, NF-κB Activation, and Luciferase Assay
-
This compound Treatment:
-
After 24 hours of transfection, carefully aspirate the medium from the wells.
-
Prepare serial dilutions of this compound in serum-free DMEM from a stock solution. It is recommended to test a range of concentrations from 1 nM to 10 µM. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Add 90 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C. This pre-incubation time may need to be optimized.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in serum-free DMEM to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. The final concentration of TNF-α in the wells will be 2 ng/mL.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.
-
In a luminometer, add 100 µL of the firefly luciferase substrate to each well and measure the luminescence (firefly activity).
-
Subsequently, add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) to each well and measure the luminescence again (Renilla activity).
-
Data Analysis:
-
Normalization: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalizes for transfection efficiency and cell viability.
-
Normalized Response = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Calculation of Percent Inhibition: Determine the percent inhibition of NF-κB activity for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Normalized Response of Treated Sample / Normalized Response of Vehicle Control)] x 100
-
-
EC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the inhibition of the NF-κB signaling pathway in a highly quantitative and reproducible manner. This will aid in the characterization of this compound and the development of novel therapeutics targeting NF-κB-driven diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SC75741 Concentration to Reduce Cytotoxicity
For researchers, scientists, and drug development professionals utilizing the NF-κB inhibitor SC75741, achieving the desired biological effect while minimizing cytotoxicity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue 1: High levels of cell death observed after treatment with this compound.
-
Possible Cause: The concentration of this compound is too high for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration. It is crucial to establish a therapeutic window where the desired inhibitory effect is achieved with minimal impact on cell viability. Start with a wide range of concentrations, including those below the reported effective concentrations for its biological activity.
-
-
Possible Cause: Prolonged exposure to the inhibitor is causing cumulative toxicity.
-
Solution: Reduce the incubation time. Conduct a time-course experiment to determine the minimum duration required to observe the desired biological effect.
-
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is causing toxicity.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments to assess solvent-related toxicity.
-
-
Possible Cause: The specific cell line being used is particularly sensitive to this compound.
-
Solution: If possible, test the inhibitor on a different, more robust cell line to compare sensitivity. If you must use a sensitive cell line, extensive optimization of concentration and exposure time is critical.
-
Issue 2: Inconsistent or unexpected results between experiments.
-
Possible Cause: The this compound stock solution has degraded.
-
Solution: Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Standardize your cell culture practices. Use cells within a consistent and low passage number range. Ensure that cell seeding density and other experimental parameters are consistent across experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It functions by impairing the DNA binding of the p65 subunit of the NF-κB complex.[1][2] This leads to a reduction in the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on available data, effective concentrations for inhibiting NF-κB and viral replication are in the nanomolar to low micromolar range. For example, the EC50 for NF-κB inhibition is approximately 200 nM. In antiviral studies, concentrations of 1 µM, 2 µM, and 5 µM have been used in MDCK cells. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the known cytotoxicity profile of this compound?
A3: this compound has been described as a blocker of influenza virus replication at non-toxic concentrations.[1][2] In A549 cells, the 50% cytotoxic concentration (CC50) has been reported to be greater than 56.7 µg/mL. Prolonged treatment with this compound (e.g., 55 and 65 hours) has been shown to reduce cell viability in a concentration-dependent manner.[3]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM), which can then be diluted to the desired working concentration in your cell culture medium. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Effective Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (NF-κB Inhibition) | 200 nM | A549 NF-κB reporter assay | [4] |
| IC50 (PBMC Proliferation) | ~2.2 µM | Human Peripheral Blood Mononuclear Cells | [4] |
| Antiviral Effective Concentration | 1 µM, 2 µM, 5 µM | MDCK cells | [3] |
Table 2: Cytotoxicity Data for this compound
| Parameter | Value | Cell Line | Exposure Time | Reference |
| CC50 | > 56.7 µg/mL | A549 cells | 24 hours | |
| Cytotoxicity | Concentration-dependent reduction in cell viability | Not specified | 55 and 65 hours | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the optimal, non-toxic concentration of this compound for your experiments.
1. Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a two-fold or three-fold serial dilution to cover a wide range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the CC50 value, which is the concentration that reduces cell viability by 50%.
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
SC75741 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SC75741, a potent NF-κB inhibitor. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to three years or at 4°C for up to two years.[1] Some suppliers also recommend storing it desiccated at -20°C.[2][3]
Q2: What are the recommended storage conditions for this compound in solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to one year.[4] For shorter periods, storage at -20°C for up to one month is also acceptable.[2] To maintain stability, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Some suppliers advise against long-term storage of solutions and recommend using them soon after preparation.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO), with reported solubilities of 50 mg/mL (88.39 mM) and 83.33 mg/mL.[1][4] It is also soluble in ethanol, although to a lesser extent and may require gentle warming and sonication.[2][3] The compound is poorly soluble in water.[4]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if it is stored at a low temperature in a solvent where it is less soluble. If you observe precipitation, gently warm the vial to 37°C and use sonication or vortexing to help redissolve the compound.[2][4] To prevent this, ensure you are not exceeding the solubility limit and consider preparing aliquots at a slightly lower concentration.
Q5: How can I prepare this compound for in vivo studies?
A5: A common formulation for in vivo administration involves a mixture of solvents to ensure solubility and bioavailability. One such vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[4] When preparing this mixture, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required to fully dissolve the compound.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Desiccation is recommended.[1][2][3] |
| 4°C | Up to 2 years | For shorter-term storage.[1] | |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | For short-term use.[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (88.39 mM)[4] | Sonication is recommended for dissolution.[4] |
| 83.33 mg/mL[1] | Ultrasonic assistance may be needed.[1] | |
| ≥37.6 mg/mL[2][3] | ||
| Ethanol | ≥12.56 mg/mL[2][3] | Gentle warming and sonication are required.[2][3] |
| < 1 mg/mL[4] | Insoluble or slightly soluble.[4] | |
| Water | < 1 mg/mL[4] | Insoluble or slightly soluble.[4] |
| In Vivo Formulation | 2 mg/mL[4] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO over time at different storage temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, single-use, light-protected vials.
-
Divide the aliquots into three groups for storage at:
-
-80°C
-
-20°C
-
4°C
-
-
-
Time Points for Analysis:
-
Establish time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12, Week 24, Week 52).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each temperature group.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the purity and concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: Monitor at the absorbance maximum of this compound.
-
-
Compare the peak area of the this compound from the stored samples to the Day 0 sample to determine the percentage of degradation.
-
-
Data Interpretation:
-
Plot the percentage of intact this compound against time for each storage condition to determine the rate of degradation.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is known to inhibit the NF-κB signaling pathway. This pathway is crucial in inflammation and is exploited by some viruses for replication. This compound impairs the DNA binding of the p65 subunit of NF-κB, which in turn reduces the expression of various downstream targets.[1][5]
Caption: Mechanism of action of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of this compound.
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 5. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting SC75741 insolubility in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SC75741, a potent NF-κB inhibitor. This guide focuses on troubleshooting solubility issues in aqueous media to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound is known to have low solubility in aqueous solutions.[1][2] Direct dissolution in aqueous buffers like PBS is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is advisable to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can this be prevented?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and solubility issues.[4]
-
Stepwise Dilution: Instead of directly diluting the concentrated DMSO stock into the aqueous medium, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[4]
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or gently pipetting. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[5]
-
Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[3]
Q4: I am still observing precipitation in my final working solution. What other options do I have for my in vitro assay?
A4: If precipitation persists, consider using solubility-enhancing excipients. These agents can help keep the compound in solution:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, improving its apparent solubility in aqueous media.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility.[5][6]
It is crucial to test the compatibility of any excipient with your specific cell line and assay, as they can have their own biological effects. Always include a vehicle control in your experiments.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. A commonly used formulation for this compound is a co-solvent system.[1] A typical formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
The components should be added sequentially, ensuring the solution is clear before adding the next solvent. Sonication may be required to aid dissolution.[1]
Solubility and Formulation Data
The following tables summarize the solubility of this compound in various solvents and provide a sample formulation for in vivo use.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (88.39 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| Ethanol | < 1 mg/mL[1] | Insoluble or slightly soluble.[1] |
| Water | < 1 mg/mL[1] | Insoluble or slightly soluble.[1] |
Table 2: Example In Vivo Formulation [1]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween® 80 | 5% |
| Saline | 45% |
| Final Concentration of this compound | 2 mg/mL (3.54 mM) |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound vial and DMSO to room temperature before opening to minimize water absorption.
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 50 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[3]
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 50 mM this compound stock solution.
-
Perform any necessary intermediate dilutions in DMSO.
-
While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound DMSO stock dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Use the working solution immediately.
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Dissolution
A workflow for troubleshooting this compound solubility issues.
Diagram 2: Canonical NF-κB Signaling Pathway and Inhibition by this compound
This compound inhibits the NF-κB pathway by preventing p65 DNA binding.
References
- 1. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Potential off-target effects of SC75741 in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SC75741. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Its mechanism of action involves the impairment of DNA binding of the p65 subunit of the NF-κB complex.[1][2] This prevents the transcription of NF-κB target genes, which are involved in inflammation, immunity, cell survival, and proliferation.
Q2: What is the reported EC50 of this compound for NF-κB inhibition?
A2: The half-maximal effective concentration (EC50) of this compound for the inhibition of the NF-κB pathway is reported to be 200 nM.
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been identified as a multi-target inhibitor. Besides its well-characterized effect on the NF-κB pathway, it has been shown to inhibit the activity of the non-receptor tyrosine kinase c-Abl with an in vitro half-maximal inhibitory concentration (IC50) of 263 nM.[3] This off-target activity may contribute to some of its observed cellular effects, such as the clearance of protein aggregates.[3] Researchers should consider this dual-targeting activity when interpreting experimental results.
Q4: Is this compound cytotoxic to all cell lines?
A4: The cytotoxicity of this compound is cell-line dependent and concentration-dependent. While it is reported to be non-toxic at concentrations effective for inhibiting NF-κB in some studies, prolonged treatment or higher concentrations can reduce cell viability.[1] It is crucial to determine the cytotoxic profile of this compound in the specific cell line being used for your experiments. Refer to the data in Table 1 for reported IC50 values in various cell lines.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of NF-κB activity.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for NF-κB inhibition is 1-10 µM.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (desiccated at -20°C). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inappropriate timing of treatment.
-
Troubleshooting Step: The pre-incubation time with this compound before stimulation (e.g., with TNF-α) is critical. Optimize the pre-incubation time, typically ranging from 1 to 6 hours.
-
-
Possible Cause 4: Issues with the NF-κB activation stimulus.
-
Troubleshooting Step: Ensure the potency and concentration of your NF-κB-inducing agent (e.g., TNF-α, LPS) are optimal and consistent across experiments.
-
Issue 2: Unexpected levels of cytotoxicity observed.
-
Possible Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in your cell line. Use concentrations well below the cytotoxic range for your functional assays. Refer to Table 1 for known IC50 values.
-
-
Possible Cause 2: Off-target effects leading to cell death.
-
Troubleshooting Step: Consider the known off-target inhibition of c-Abl.[3] If your cell line is sensitive to c-Abl inhibition, this could contribute to cytotoxicity. You may need to use lower concentrations of this compound or consider alternative NF-κB inhibitors with different selectivity profiles.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) in all experiments.
-
Issue 3: Discrepancy between results from different assays (e.g., reporter assay vs. Western blot for p65 translocation).
-
Possible Cause 1: Different sensitivities of the assays.
-
Troubleshooting Step: Reporter gene assays are often more sensitive than Western blotting. A low level of NF-κB inhibition might be detectable by a reporter assay but not result in a visible change in p65 nuclear translocation by Western blot.
-
-
Possible Cause 2: this compound's mechanism of action.
-
Troubleshooting Step: this compound impairs the DNA binding of p65, which occurs after its translocation to the nucleus.[1] Therefore, you might observe nuclear translocation of p65 by Western blot, but the transcriptional activity measured by a reporter assay will be inhibited.
-
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound
| Target/Process | Cell Line/System | IC50/EC50 | Reference |
| On-Target Activity | |||
| NF-κB Inhibition | A549-NF-κB-SEAP | 200 nM (EC50) | [4] |
| Off-Target Activity | |||
| c-Abl Kinase Inhibition | In vitro kinase assay | 263 nM | [3] |
| Cytotoxicity | |||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation Assay | 2.2 µM | [4] |
| Madin-Darby Canine Kidney (MDCK) | Cell Viability Assay | > 10 µM | [2] |
| Human Alveolar Epithelial Cells (A549) | Cell Viability Assay | > 10 µM | [2] |
Experimental Protocols
1. Western Blot for Phosphorylated p65 (p-p65) and Total p65
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the optimized pre-incubation time. Stimulate with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65 (e.g., Ser536) and total p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for the optimized duration. Stimulate with an NF-κB activator for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells using the luciferase assay kit's lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using an antibody against the target protein (e.g., p65 or c-Abl).
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel c-Abl Inhibitor, Promotes the Clearance of TDP25 Aggregates via ATG5-Dependent Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal SC75741 treatment time
Welcome to the technical support center for SC75741, a potent inhibitor of the NF-κB signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal treatment time and other critical experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its primary mechanism of action involves the impairment of the DNA binding activity of the p65 subunit of NF-κB.[1] By preventing p65 from binding to its target DNA sequences, this compound effectively blocks the transcription of a wide range of NF-κB-dependent genes, including those encoding for inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2]
Q2: What is a typical effective concentration of this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental context. However, a common starting point for in vitro studies is in the low micromolar range. For instance, a concentration of 5 µM has been effectively used to inhibit virus replication in MDCK and A549 cells.[3] The reported EC50 value for this compound in a TNFα-stimulated A549 NF-κB reporter assay is approximately 200 nM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time for this compound is highly dependent on the kinetics of NF-κB activation in your experimental system and the specific endpoint you are measuring. There is no single universal treatment time. A systematic approach is required to determine the ideal duration for your experiment. Please refer to the Troubleshooting Guide below for a detailed experimental protocol.
Q4: Is this compound cytotoxic?
A4: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations and with prolonged exposure. Studies have shown that prolonged treatment with this compound (e.g., 55 and 65 hours) can reduce cell viability in a concentration-dependent manner.[3] It is crucial to assess the cytotoxicity of this compound in your specific cell line at the desired concentrations and treatment durations using a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion).
Troubleshooting Guide: Determining the Optimal this compound Treatment Time
Optimizing the treatment time for this compound is critical for obtaining reliable and reproducible results. This guide will walk you through a systematic approach to determine the ideal treatment window for your experiment.
Step 1: Understand the Kinetics of NF-κB Activation in Your System
The timing of this compound treatment should be aligned with the activation of the NF-κB pathway by your stimulus of choice (e.g., TNF-α, LPS, IL-1β). NF-κB activation is a transient process with a well-defined timeline.
-
Initial Activation: Following stimulation, the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB, can occur within minutes.
-
Nuclear Translocation: The p65 subunit of NF-κB then translocates to the nucleus, typically peaking within 30-60 minutes.
-
Target Gene Expression: The expression of NF-κB target genes follows a temporal pattern, with early-response genes peaking around 1-2 hours, and late-response genes peaking at later time points.
To effectively inhibit NF-κB, this compound should be present in the cells before or during the nuclear translocation of p65.
Step 2: Design a Time-Course Experiment
A time-course experiment is the most direct way to determine the optimal treatment duration. This involves treating your cells with this compound for varying lengths of time and then assessing the inhibition of NF-κB activity.
Experimental Workflow for a Time-Course Experiment
Figure 1. A generalized workflow for a time-course experiment to determine optimal this compound treatment time.
Key Considerations for Your Time-Course Experiment:
-
Pre-treatment vs. Co-treatment: You can either pre-treat the cells with this compound before adding the stimulus or add them concurrently. Pre-treatment for 1-2 hours is often recommended to ensure the inhibitor has entered the cells and is active before NF-κB activation begins.
-
Time Points: Select a range of time points that cover the expected kinetics of your biological endpoint. For assessing direct NF-κB inhibition, shorter time points (e.g., 30 minutes to 4 hours) are relevant. For downstream effects like cytokine production or changes in cell phenotype, longer time points (e.g., 8 to 48 hours) may be necessary.
-
Endpoint Measurement: Choose a reliable method to measure NF-κB inhibition. This could include:
-
Western Blotting: To detect the phosphorylation of IκBα or p65, or the levels of IκBα degradation.
-
Immunofluorescence/Immunocytochemistry: To visualize the nuclear translocation of p65.
-
Reporter Assays: Using a luciferase or fluorescent reporter gene under the control of an NF-κB response element.
-
qRT-PCR: To measure the mRNA expression of NF-κB target genes (e.g., IL-6, IL-8, TNFα).
-
Step 3: Consider the Cellular Pharmacokinetics of this compound (Uptake, Efflux, and Reversibility)
-
Uptake: The speed at which this compound enters the cells will influence the necessary pre-treatment time. If uptake is slow, a longer pre-incubation period may be required.
-
Efflux: If the cells actively pump out the inhibitor, continuous exposure may be necessary to maintain effective intracellular concentrations.
-
Reversibility: Understanding whether the inhibitory effect of this compound is reversible is crucial. This can be assessed through a "washout" experiment.
Experimental Workflow for a Washout Experiment
Figure 2. A workflow for a washout experiment to assess the reversibility of this compound inhibition.
By performing a washout experiment, you can determine if the inhibitory effect is long-lasting or if it is quickly reversed upon removal of the compound. This will inform whether a continuous or a shorter, timed treatment is more appropriate for your experimental goals.
Data Presentation
Summarize your findings from the dose-response and time-course experiments in clearly structured tables for easy comparison.
Table 1: Example of a Dose-Response Data Summary
| This compound Conc. (µM) | Cell Viability (%) | NF-κB Activity (Fold Change vs. Stimulated Control) |
| 0 (Unstimulated) | 100 | 1.0 |
| 0 (Stimulated) | 100 | 10.0 |
| 0.1 | 98 | 8.5 |
| 0.5 | 95 | 5.2 |
| 1.0 | 92 | 2.1 |
| 5.0 | 85 | 1.2 |
| 10.0 | 70 | 1.1 |
Table 2: Example of a Time-Course Data Summary (at a fixed this compound concentration)
| Treatment Time (hours) | NF-κB Nuclear Translocation (% of cells) | IL-6 mRNA Expression (Fold Change) |
| 0 | 5 | 1 |
| 0.5 | 80 | 15 |
| 1 | 95 | 50 |
| 2 | 70 | 30 |
| 4 | 40 | 10 |
| 8 | 15 | 5 |
| 24 | 5 | 2 |
Signaling Pathway and Experimental Logic Diagrams
NF-κB Signaling Pathway and the Action of this compound
Figure 3. The canonical NF-κB signaling pathway and the inhibitory action of this compound on p65 DNA binding.
By following these guidelines and systematically performing the suggested experiments, you will be able to confidently determine the optimal this compound treatment time for your specific research needs, leading to more accurate and impactful results.
References
SC75741 not inhibiting NF-κB activation what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are using SC75741 and encountering a lack of NF-κB activation inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent inhibitor of the NF-κB signaling pathway. Its primary mechanism of action involves impairing the DNA binding of the p65 (RelA) subunit of the NF-κB complex.[1][2][3] This prevents the transcription of NF-κB target genes, which in turn reduces the expression of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2]
Q2: What are the proper storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Storage (Powder) | Desiccate at -20°C for long-term storage (months to years).[4][5] For short-term (days to weeks), 0-4°C is acceptable.[4] |
| Solubility | This compound is insoluble in water.[5][6] It is soluble in DMSO at concentrations of ≥37.6 mg/mL and in Ethanol at ≥12.56 mg/mL with gentle warming and sonication.[5][6] |
| Solution Storage | It is not recommended to store this compound in solution for long periods. Prepare fresh solutions or use them soon after preparation.[5] If necessary, store stock solutions at -80°C for up to one year.[6] |
Q3: What is a typical effective concentration of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is a concentration of 5 µM, which has been shown to be effective in inhibiting NF-κB transcriptional activation and virus replication in cell lines like MDCK and A549.[5][7] The reported EC50 for inhibiting the NF-κB transcription factor in a TNF-α stimulated A549 reporter assay is approximately 200 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the standard methods to assess NF-κB activation?
A4: Several well-established methods can be used to measure NF-κB activation. The most common include:
-
Western Blotting: To detect the phosphorylation of key signaling proteins like p65 (at Ser536) or the degradation of the inhibitor of κB alpha (IκBα).[8][9]
-
Luciferase Reporter Assay: This quantitative method uses a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.[10][11][12]
-
Immunofluorescence/High-Content Screening: To visualize and quantify the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation.[13][14][15]
-
Electrophoretic Mobility Shift Assay (EMSA): A method to detect the DNA-binding activity of NF-κB.[16]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is characterized as an NF-κB inhibitor, it is important to acknowledge that small molecule inhibitors can potentially have off-target effects.[17] One study has also identified this compound as a novel c-Abl inhibitor.[4] Researchers should interpret their results with this in mind and may consider using additional, structurally different NF-κB inhibitors to confirm that the observed effects are specific to NF-κB pathway inhibition.
Troubleshooting Guides
If you are not observing the expected inhibition of NF-κB activation with this compound, please consult the following troubleshooting guides.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to identifying the source of the issue when this compound fails to inhibit NF-κB activation.
Caption: A step-by-step workflow for troubleshooting this compound inhibition failure.
Guide 1: Western Blot for Phospho-p65 (Ser536) or IκBα Degradation
Western blotting is a common method to assess NF-κB activation. If you do not see a reduction in phospho-p65 or an increase in IκBα levels after treatment with this compound, consider the following:
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Target Protein | Low protein load. | Load at least 20-40 µg of total protein per lane.[8] |
| Low abundance of the target protein. | Use a positive control lysate known to express the protein. Consider immunoprecipitation to enrich the target. | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions. Check antibody storage and expiration.[18] | |
| Insufficient primary antibody concentration or incubation time. | Increase antibody concentration or incubate overnight at 4°C.[18] | |
| High Background | Insufficient blocking. | Increase blocking time or change the blocking agent (e.g., from non-fat milk to BSA, especially for phospho-proteins). |
| Antibody concentration is too high. | Titrate primary and secondary antibody concentrations to find the optimal dilution.[8] | |
| Non-specific Bands | Protein degradation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[8][19] |
| Antibody cross-reactivity. | Use a more specific antibody or include a negative control (e.g., lysate from knockout cells).[8] |
Experimental Protocol: Western Blot for Phospho-p65
Caption: A standard workflow for performing a Western blot to detect phospho-p65.
Guide 2: NF-κB Luciferase Reporter Assay
This is a highly sensitive assay for measuring NF-κB transcriptional activity. Lack of inhibition could point to issues with transfection, cell health, or the assay reagents.
| Problem | Potential Cause | Recommended Solution |
| Low Luciferase Signal | Poor transfection efficiency. | Optimize transfection reagent and DNA concentration. Use a control plasmid (e.g., expressing GFP) to visually check efficiency. |
| Ineffective NF-κB stimulus. | Confirm the activity of your stimulus (e.g., TNF-α) and use a concentration known to be effective (e.g., 10-20 ng/mL).[10] | |
| Cell lysis is incomplete. | Ensure sufficient incubation time with lysis buffer and consider a freeze-thaw cycle to aid lysis.[11] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and mix well before plating. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding reagents, especially the luciferase substrate. | |
| No Inhibition by this compound | Insufficient pre-incubation time. | Pre-incubate with this compound for at least 1-2 hours before adding the stimulus.[2] |
| This compound is cytotoxic at the tested concentration. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the lack of signal is not due to cell death.[6] |
Experimental Protocol: Dual-Luciferase Reporter Assay
Caption: A typical workflow for a dual-luciferase reporter assay to measure NF-κB activity.
Guide 3: Immunofluorescence for p65 Nuclear Translocation
This method provides a visual confirmation of NF-κB activation. If p65 remains in the cytoplasm after stimulation in the presence of this compound, it indicates successful inhibition. If it still translocates, consider these points.
| Problem | Potential Cause | Recommended Solution |
| Poor Image Quality | Cells are not properly fixed or permeabilized. | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100) times.[20] |
| Antibody concentration is not optimal. | Titrate the primary antibody to achieve a strong signal with low background. | |
| p65 is always in the nucleus, even in unstimulated cells. | High basal NF-κB activity in the cell line. | Serum-starve cells for a few hours before the experiment to reduce basal activation. |
| Cells are stressed. | Handle cells gently during seeding and media changes to avoid mechanical stress. | |
| No difference in p65 translocation with this compound treatment. | Imaging settings are not quantitative. | Use consistent imaging parameters (e.g., exposure time, laser power) for all samples. |
| Analysis is subjective. | Use image analysis software to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for an unbiased result.[14] |
Canonical NF-κB Signaling Pathway and this compound's Site of Action
This diagram illustrates the canonical NF-κB signaling pathway and highlights where this compound exerts its inhibitory effect.
Caption: this compound inhibits the NF-κB pathway by preventing the p65/p50 dimer from binding to DNA.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Variability in SC75741 effectiveness across different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SC75741, a potent NF-κB inhibitor, in cancer research. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on the variability of its effectiveness across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the NF-κB signaling pathway. Its primary mechanism involves impairing the DNA binding of the p65 subunit of NF-κB[1]. By preventing p65 from binding to its target genes, this compound effectively blocks the transcription of various factors involved in inflammation, cell proliferation, and survival.
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?
A2: The effectiveness of this compound can vary significantly across different cancer cell types. This variability is often linked to the concept of "NF-κB addiction," where some cancer cells are highly dependent on constitutive NF-κB signaling for their survival and proliferation.
Troubleshooting Steps:
-
Assess NF-κB Activity: Determine the basal level of NF-κB activation in your specific cell line. Cell lines with high constitutive NF-κB activity are more likely to be sensitive to this compound.
-
Optimize Concentration and Incubation Time: Ensure you are using a sufficient concentration of this compound and an appropriate incubation time. We recommend performing a dose-response experiment to determine the optimal IC50 for your cell line.
-
Cell Line Specificity: Be aware that the sensitivity to NF-κB inhibition can differ between cancer types (e.g., breast vs. colon cancer) and even between different cell lines of the same cancer type.
Q3: How can I determine if my cancer cell line is "addicted" to NF-κB signaling?
A3: You can assess the "NF-κB addiction" of your cell line through several methods:
-
Western Blot for Phospho-p65: Measure the levels of phosphorylated p65 (the activated form) in your untreated cells. High levels of phospho-p65 suggest constitutive activation.
-
NF-κB Reporter Assay: Use a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). High reporter activity in untreated cells indicates a high level of basal NF-κB transcriptional activity.
-
Gene Expression Analysis: Analyze the expression of known NF-κB target genes involved in cell survival and proliferation (e.g., Bcl-2, Cyclin D1). Elevated expression of these genes can be an indicator of NF-κB dependency.
Q4: I am observing G1 phase arrest in one cell line but G2/M arrest in another with this compound treatment. Why is there a difference?
A4: The cell cycle arrest profile induced by this compound can be cell-type specific. This is likely due to the different downstream targets of NF-κB that are critical for cell cycle progression in each cell line. For example, in some cells, NF-κB may primarily regulate the expression of G1-S transition proteins, while in others, it may have a more dominant role in controlling G2-M transition proteins.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect the final viability readings. Ensure precise and consistent cell seeding densities across all wells and experiments. |
| Reagent Stability | This compound, like many small molecules, can degrade over time. Prepare fresh stock solutions and store them appropriately as per the manufacturer's instructions. |
| Assay Incubation Time | The IC50 value can be time-dependent. Standardize the incubation time with this compound across all experiments for comparability. |
Issue 2: Low Percentage of Apoptotic Cells Observed
Problem: After treating your cells with this compound, you are not detecting a significant increase in apoptosis using Annexin V/PI staining.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Resistance | Your cell line may be resistant to apoptosis induction via NF-κB inhibition. This could be due to the upregulation of alternative survival pathways. |
| Insufficient Drug Concentration | The concentration of this compound may be too low to induce a robust apoptotic response. Refer to your dose-response curve to ensure you are using a concentration at or above the IC50. |
| Timing of Assay | Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment to identify the optimal time point for detecting apoptosis in your specific cell line. |
| Mechanism of Cell Death | This compound might be inducing other forms of cell death, such as necrosis or autophagy-dependent cell death, in your cell line. Consider using assays to detect these alternative cell death mechanisms. |
Quantitative Data Summary
Due to a lack of publicly available comparative data on the direct effects of this compound across a range of cancer cell lines, we are unable to provide a comprehensive quantitative summary at this time. Researchers are encouraged to perform their own dose-response and mechanistic studies to determine the specific efficacy of this compound in their cell lines of interest.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with the desired concentration of this compound for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating this compound effectiveness.
Caption: Troubleshooting logic for low this compound efficacy.
References
Technical Support Center: SC75741 and Cell Culture Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the NF-κB inhibitor, SC75741, in cell culture experiments. A primary focus is to address the potential impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to impair the DNA binding of the p65 subunit of NF-κB.[1] This inhibition leads to a reduction in the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1]
Q2: I am observing reduced or no activity of this compound in my cell-based assay containing serum. What could be the cause?
A2: A common reason for the reduced efficacy of a small molecule inhibitor in the presence of serum is protein binding. Components of serum, primarily albumin, can bind to the inhibitor, reducing its free concentration and thus its availability to interact with its intracellular target. This phenomenon can lead to a significant increase in the apparent IC50 value of the compound.
Q3: How does serum protein binding affect the IC50 value of an inhibitor?
A3: Serum protein binding typically leads to a rightward shift in the dose-response curve of an inhibitor, resulting in a higher IC50 value. This is because a portion of the inhibitor is sequestered by serum proteins, lowering the effective concentration that can enter the cells and engage the target. An inhibitor that is potent in a biochemical assay (without serum) may appear much less active in a cell-based assay containing serum.
Q4: Should I run my experiments in the presence or absence of serum?
A4: The decision to include serum in your experiment depends on the specific research question.
-
Serum-free conditions: Useful for mechanistic studies and to determine the direct cellular effects of this compound without the confounding variable of serum components.
-
Serum-containing conditions: More closely mimics the physiological environment and is important for understanding how this compound might behave in a more complex biological system. If the ultimate application is in vivo, testing in the presence of serum is crucial.
Q5: Can the presence of serum itself activate the NF-κB pathway?
A5: Yes, treating cells with serum can induce the activation of the NF-κB pathway.[2] This is an important consideration when designing your experiments, as it may contribute to the baseline NF-κB activity in your control cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound shows high potency in a biochemical assay but weak activity in a cell-based assay with 10% Fetal Bovine Serum (FBS). | High serum protein binding is reducing the free concentration of this compound. | 1. Perform a serum-shift assay: Determine the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10%). This will quantify the impact of serum on the inhibitor's potency. 2. Increase inhibitor concentration: Based on the results of the serum-shift assay, you may need to use a higher concentration of this compound in your serum-containing experiments to achieve the desired biological effect. 3. Temporarily reduce serum concentration: If experimentally feasible, consider reducing the serum concentration during the inhibitor treatment period. |
| Inconsistent results with this compound when added to existing cell culture media. | The inhibitor may be binding to proteins secreted by the cells or its stability might be compromised in conditioned media. A researcher on a forum noted that the NF-kB inhibitor BAY11-7085 was no longer effective when added to existing media that was 24 hours old.[3] | 1. Change to fresh media: When treating with this compound, replace the old media with fresh media containing the desired concentration of the inhibitor and serum. This ensures a consistent starting condition for your experiment.[3] 2. Pre-incubation: Ensure that the inhibitor and serum are pre-incubated for a sufficient time to reach binding equilibrium before adding them to the cells. |
| High background NF-κB activity in control cells treated with serum. | Serum contains growth factors and cytokines that can activate the NF-κB pathway.[2] | 1. Serum starvation: Before stimulating with an agonist and/or treating with this compound, consider serum-starving the cells for a period (e.g., 4-24 hours) to reduce baseline NF-κB activity. 2. Use reduced-serum media: For some cell types, it may be possible to maintain them in a lower concentration of serum (e.g., 0.5-2%) to minimize baseline signaling. |
Data Presentation
Table 1: Illustrative Example of Serum-Shift Assay Results for this compound
This table provides a hypothetical example of how the IC50 of this compound in an NF-κB reporter assay might be affected by increasing concentrations of Fetal Bovine Serum (FBS).
| FBS Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0 | 0.5 | 1.0 |
| 2 | 1.2 | 2.4 |
| 5 | 3.5 | 7.0 |
| 10 | 8.0 | 16.0 |
Note: These are example data and actual results may vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol: Determining the Impact of Serum on this compound Activity using an NF-κB Reporter Assay
This protocol describes a method to quantify the effect of serum on the inhibitory activity of this compound using a cell line with a stably integrated NF-κB-responsive reporter gene (e.g., luciferase or SEAP).
Materials:
-
Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium (e.g., DMEM with 1% Penicillin-Streptomycin)
-
Fetal Bovine Serum (FBS)
-
This compound
-
NF-κB pathway agonist (e.g., TNFα)
-
96-well cell culture plates
-
Reporter gene assay reagent (e.g., Luciferase assay substrate)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Serum Starvation (Optional but Recommended):
-
The next day, gently aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium to all wells and incubate for 4-24 hours to reduce basal NF-κB activity.
-
-
Preparation of Treatment Media:
-
Prepare a serial dilution of this compound in serum-free medium at 2x the final desired concentrations.
-
Prepare separate sets of media containing different final concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
-
For each FBS concentration, add the 2x this compound serial dilutions to the corresponding media.
-
Also, prepare media with and without the NF-κB agonist (e.g., TNFα) for each FBS concentration to serve as positive and negative controls.
-
-
Cell Treatment:
-
Aspirate the serum-free medium from the cells.
-
Add the prepared treatment media to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes to 1 hour for inhibitor pre-treatment).
-
-
Stimulation:
-
Add the NF-κB agonist (e.g., TNFα) to the appropriate wells to stimulate the pathway.
-
Incubate for the optimal time for reporter gene expression (e.g., 6-8 hours for luciferase).
-
-
Reporter Assay:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter gene signal to a cell viability control if necessary.
-
Plot the dose-response curves for this compound at each serum concentration.
-
Calculate the IC50 value for each curve to determine the serum shift.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a serum-shift assay.
Caption: Impact of serum on this compound activity.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Induces the Subunit-Specific Activation of NF-κB in Proliferating Human Cardiac Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SC75741 degradation in solution and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SC75741. This resource is designed to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound, with a focus on preventing degradation.
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store at -20°C for up to 3 years.[1] Keep in a dry, dark place.
-
In Solvent: Store stock solutions at -80°C for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[3]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the solubility limit is exceeded or due to improper storage.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C.
-
Use sonication to aid in redissolving the compound.[2]
-
If precipitation persists, it is recommended to prepare a fresh stock solution.
-
Q3: How can I minimize degradation of this compound during experiments?
A3: Repeated freeze-thaw cycles can contribute to the degradation of small molecules.
-
Best Practices:
-
Upon preparing a stock solution, aliquot it into single-use volumes.
-
For each experiment, thaw only the required number of aliquots.
-
Protect solutions from light, especially during long incubation periods, as molecules with benzothiazole (B30560) and benzimidazole (B57391) rings can be photosensitive.[2]
-
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
A4: Inconsistent results can be a sign of compound degradation.
-
Troubleshooting Workflow:
-
Prepare Fresh Solutions: Always try to use freshly prepared dilutions from a properly stored stock solution for your experiments. The stability of a compound in solution can be influenced by the specific characteristics of the compound.[4]
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is of high purity and used at a consistent final concentration across all experiments.
-
Incubation Time: Consider the length of your experiment. For long-term incubations, the stability of this compound in your specific cell culture medium at 37°C should be considered. It is advisable to add the compound at a later stage if possible to minimize exposure time.[5]
-
Assess Stability: If problems persist, consider performing a simple stability study by incubating this compound in your experimental buffer/medium at 37°C and analyzing its concentration at different time points via HPLC or LC-MS.
-
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing thiazole, benzimidazole, and amide functionalities, potential degradation routes could include:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to maintain solutions at a neutral pH.
-
Oxidation: The sulfur and nitrogen-containing heterocyclic rings might be prone to oxidation. The stability of compounds in DMSO can be affected by oxygen.[6] Using degassed solvents and minimizing exposure to air can help mitigate this.
-
Photodecomposition: Aromatic and heterocyclic ring systems, such as those in this compound, can be sensitive to light.[2] Storing solutions in amber vials or protecting them from light is a recommended precaution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (88.39 mM) | Sonication recommended | [2] |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble | [2] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution to ensure complete dissolution.[2]
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Protocol for Assessing this compound Stability in Aqueous Solution
-
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Distribute the working solution into several sealed vials, one for each time point.
-
Take a sample from one vial immediately for the "time 0" measurement.
-
Incubate the remaining vials at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions.
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: A logical workflow to troubleshoot this compound stability issues.
Caption: Recommended handling workflow for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SC75741 Dosage and Administration in Mouse Models
This technical support center provides essential information for researchers utilizing the NF-κB inhibitor, SC75741, in various mouse strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for my mouse strain?
A1: The optimal dosage of this compound can be strain-dependent due to differences in metabolism and drug response. For C57BL/6 mice, published studies have demonstrated efficacy with intravenous (i.v.) administration at 5 mg/kg/day and intraperitoneal (i.p.) administration at 15 mg/kg/day (or 7.5 mg/kg twice daily).[1][2] For a new mouse strain, it is highly recommended to perform a pilot dose-response study to determine the optimal dose. A suggested starting range is between 2-15 mg/kg/day, depending on the administration route.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent inhibitor of the NF-κB signaling pathway. Its mechanism involves impairing the DNA binding of the NF-κB subunit p65.[3][4] This action reduces the expression of various downstream targets, including inflammatory cytokines, chemokines, and pro-apoptotic factors, which in turn inhibits caspase activation.[3][4] Influenza A viruses have been shown to utilize the NF-κB pathway for efficient replication, making this compound an effective host-targeted antiviral agent.[5]
Q3: How should I administer this compound to my mice?
A3: this compound can be administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common vehicle for dissolving this compound is a mixture of 10% DMSO, 30% Cremophor EL, and 60% PBS.[1] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile. Intraperitoneal administration has been shown to result in high bioavailability in mice.[1]
Q4: What are the potential side effects of this compound in mice?
A4: At therapeutically effective doses for influenza virus infection (5-15 mg/kg/day), this compound has been reported to show no adverse effects in mice.[2] However, as with any compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress, especially when testing new doses or strains.
Q5: Why is it necessary to adjust the dosage for different mouse strains?
A5: Different mouse strains can exhibit significant variations in drug metabolism, distribution, and elimination, which can alter the efficacy and toxicity of a compound.[6][7] Factors such as genetic background can influence the expression and activity of drug-metabolizing enzymes and transporters. Therefore, a dose that is effective and non-toxic in one strain may not be in another, necessitating strain-specific dose optimization.[7]
Data Presentation
Table 1: Recommended this compound Dosages in C57BL/6 Mice from Published Studies
| Administration Route | Dose | Frequency | Duration | Observed Effects | Reference |
| Intravenous (i.v.) | 5 mg/kg | Once daily | 5-7 days | Significant protection against H5N1 and H7N7 influenza A viruses. | [1][2] |
| Intravenous (i.v.) | 10 mg/kg | Once daily | 5 days | Significant protection against H7N7 influenza A virus. | [1][8] |
| Intraperitoneal (i.p.) | 15 mg/kg | Once daily | 7 days | Effective against H5N1 influenza A virus. | [1][2] |
| Intraperitoneal (i.p.) | 7.5 mg/kg | Twice daily | 7 days | Effective against H5N1 influenza A virus. | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Note | Reference |
| Bioavailability (F) | 132% | Intraperitoneal (i.p.) | Elimination seemed to be limited by a slow uptake from the peritoneum. | [1] |
| Clearance (Cl) | 1450 ml/(kg·h) | Intravenous (i.v.) | Relatively high, indicating rapid distribution and/or metabolism. | [1] |
Experimental Protocols
Protocol 1: Dose-Response Pilot Study for a New Mouse Strain
-
Animal Cohorts: Divide animals into at least 4 groups (n=3-5 mice per group): one vehicle control group and at least three dose-level groups (e.g., 2 mg/kg, 5 mg/kg, and 15 mg/kg).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 30% Cremophor EL, 60% PBS).[1] Prepare a fresh solution for each day of administration and ensure it is well-mixed.
-
Administration: Administer the assigned dose to each mouse based on its most recent body weight. Use a consistent administration route (i.v. or i.p.).
-
Monitoring:
-
Toxicity: Monitor animals daily for signs of toxicity, including weight loss (>15-20%), changes in posture or activity, ruffled fur, or other signs of distress.
-
Efficacy: At the end of the study, measure relevant efficacy endpoints (e.g., viral titer in the lungs, cytokine levels, survival rate) and compare the results between the dose groups and the vehicle control.
-
-
Dose Selection: Based on the results, select the lowest dose that provides a significant therapeutic effect without causing unacceptable toxicity for use in subsequent, larger-scale experiments.
Protocol 2: Administration of this compound
-
Reconstitution: Dissolve this compound in 10% DMSO, 30% Cremophor EL, and 60% PBS to the desired stock concentration.[1] Gentle warming and sonication may be required to fully dissolve the compound.[5]
-
Dose Calculation: Calculate the volume of the drug solution to inject based on the individual animal's body weight and the target dose (mg/kg).
-
Injection:
-
Intraperitoneal (i.p.): Locate the lower abdominal quadrant, avoiding the midline. Insert the needle at a shallow angle (10-20 degrees) to avoid puncturing internal organs and inject the solution.
-
Intravenous (i.v.): Typically performed via the tail vein. Proper restraint and technique are critical. Use a warming lamp to dilate the vein if necessary.
-
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for this compound dosage determination.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Lack of expected therapeutic effect | Sub-optimal Dosage: The dose is too low for the specific mouse strain. | Perform a dose-escalation study to find a more effective dose. Refer to the pilot study protocol. |
| Incorrect Drug Preparation/Administration: The compound was not fully dissolved, or the injection was not administered correctly (e.g., subcutaneous instead of intraperitoneal). | Ensure the drug is completely in solution before administration. Review and standardize injection techniques among all personnel. | |
| Rapid Metabolism: The specific mouse strain metabolizes the drug very quickly. | Consider increasing the dosing frequency (e.g., from once daily to twice daily) as was shown to be effective in C57BL/6 mice (7.5 mg/kg twice daily).[2] | |
| High variability in response between animals | Inconsistent Administration: Variation in injection volume or technique between animals. | Ensure precise calculation of dosing volume based on the most recent body weight of each mouse. Provide consistent training for all individuals administering the drug. |
| Biological Variation: Natural variability within an outbred mouse strain or subtle differences in health status. | Increase the sample size (n) per group to improve statistical power. Ensure all animals are age-matched and healthy at the start of the experiment. | |
| Signs of toxicity observed (e.g., >15% weight loss, lethargy) | Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD) for that strain. | Immediately reduce the dose for subsequent administrations. If signs are severe, cease treatment for that cohort. Use data to establish a lower, non-toxic dose. |
| Vehicle Toxicity: The vehicle (e.g., DMSO, Cremophor EL) may be causing adverse effects. | Run a control group that receives only the vehicle to assess its specific effects. If vehicle toxicity is observed, explore alternative formulations. |
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. pharmacology - Why are drug dosages so high in some mice studies? - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating NF-κB Inhibition: A Comparative Guide to SC75741 and IKK Inhibitors by Western Blot
For researchers in immunology, oncology, and drug development, the accurate validation of Nuclear Factor-kappa B (NF-κB) pathway inhibition is critical. This guide provides a comprehensive comparison of methodologies for validating two distinct classes of NF-κB inhibitors, focusing on the use of Western blotting. We compare SC75741, which targets the p65 subunit, against a classic IKK inhibitor, BAY 11-7082.
The canonical NF-κB signaling cascade is a cornerstone of inflammatory responses. In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Phosphorylation of the p65 subunit itself, particularly at Ser536, is also a key step for its full transcriptional activity.
Mechanisms of Inhibition: A Tale of Two Targets
A critical aspect of validating an inhibitor is understanding its mechanism of action. This compound and BAY 11-7082 inhibit the NF-κB pathway at different points, which dictates the most appropriate validation strategy.
-
This compound: This compound acts downstream in the pathway by directly impairing the ability of the activated p65 subunit to bind to DNA[1][2]. It has a reported EC₅₀ of approximately 200 nM in NF-κB reporter assays[3]. Because it does not prevent the upstream phosphorylation events, measuring changes in p65 phosphorylation via Western blot may not be the most direct readout of its efficacy.
-
BAY 11-7082: This is a well-characterized inhibitor that acts upstream by irreversibly inhibiting the IκB kinase (IKK) complex[4]. By preventing the phosphorylation of IκBα, it blocks the subsequent degradation of IκBα, thereby trapping the NF-κB complex in the cytoplasm.
Experimental Comparison: Western Blot Analysis
The primary method to validate IKK inhibition is Western blotting for key phosphoproteins and total protein levels. A typical experiment involves stimulating cells (e.g., HeLa or RAW 264.7 macrophages) with TNF-α or LPS after pre-treatment with the inhibitor.
Quantitative Data Summary
The following table presents illustrative data from a representative Western blot experiment. Band intensities are quantified via densitometry, normalized to a loading control (β-actin), and expressed as a ratio of phosphorylated protein to total protein or as a percentage of the stimulated control.
Table 1: Effect of Inhibitors on NF-κB Pathway Protein Phosphorylation and Degradation
| Treatment Group | p-IκBα / Total IκBα Ratio | Total IκBα Level (% of Unstimulated) | p-p65 (S536) / Total p65 Ratio |
|---|---|---|---|
| Unstimulated Control | 0.15 ± 0.04 | 100% | 0.11 ± 0.03 |
| TNF-α (10 ng/mL) | 0.89 ± 0.09 | 22% ± 5% | 0.92 ± 0.08 |
| TNF-α + BAY 11-7082 (5 µM) | 0.21 ± 0.05 | 95% ± 8% | 0.25 ± 0.06 |
| TNF-α + this compound (1 µM) | 0.85 ± 0.11 | 25% ± 6% | 0.88 ± 0.10 |
Analysis:
-
BAY 11-7082 effectively prevents the TNF-α-induced phosphorylation of IκBα. Consequently, IκBα is not degraded, and its total levels remain high, similar to the unstimulated control. This also leads to a significant reduction in the phosphorylation of p65, as the NF-κB complex is retained in the cytoplasm.
-
This compound , in contrast, does not prevent the upstream phosphorylation and degradation of IκBα. As a result, p65 is still phosphorylated and translocates to the nucleus. This demonstrates that a Western blot for these upstream markers is not a suitable method for validating this compound's direct activity. Alternative methods, such as an electrophoretic mobility shift assay (EMSA), a luciferase reporter assay, or qPCR for NF-κB target genes (e.g., IL-6, TNF-α), are recommended to confirm its inhibitory effect on p65 DNA binding and transcriptional activity.
Detailed Experimental Protocol: Western Blot for NF-κB Pathway
This protocol provides a detailed methodology for assessing NF-κB pathway activation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, RAW 264.7) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound, BAY 11-7082, or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes for phosphorylation studies.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Phospho-p65 (Ser536) (1:1000)
-
Total p65 (1:1000)
-
Phospho-IκBα (Ser32) (1:1000)
-
Total IκBα (1:1000)
-
β-actin (Loading Control) (1:5000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control (β-actin).
Conclusion and Recommendations
Validating the inhibition of the NF-κB pathway requires a nuanced approach tailored to the inhibitor's specific mechanism of action.
-
For IKK inhibitors like BAY 11-7082 , Western blotting is the gold standard. A successful validation will demonstrate a clear reduction in IκBα phosphorylation and a stabilization of total IκBα levels, which in turn prevents p65 phosphorylation.
-
-
NF-κB Luciferase Reporter Assay: To directly measure the transcriptional activity.
-
Quantitative PCR (qPCR): To measure the mRNA levels of NF-κB target genes like IL6, TNF, and ICAM1.
-
Electrophoretic Mobility Shift Assay (EMSA): To directly visualize the inhibition of the p65-DNA interaction.
-
By selecting the appropriate validation strategy based on the inhibitor's mechanism, researchers can generate clear, accurate, and publishable data, accelerating the development of novel therapeutics targeting the NF-κB pathway.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to NF-κB Inhibition: SC75741 vs. BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of the NF-κB signaling pathway: SC75741 and BAY 11-7082. The objective is to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound | BAY 11-7082 |
| Primary Target | p65 subunit of NF-κB | IκB kinase β (IKKβ) |
| Mechanism of Action | Impairs DNA binding of p65 | Irreversibly inhibits IκBα phosphorylation |
| Potency (IC50) | ~200 nM for p65 | ~5-10 µM for IκBα phosphorylation |
| Specificity | Known to have multiple targets and off-target effects | |
| Key Applications | Antiviral and anti-inflammatory studies | Broadly used in inflammation and cancer research |
Mechanism of Action: A Tale of Two Targets
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. This compound and BAY 11-7082 intervene at different points in this pathway.
This compound acts downstream by directly targeting the p65 (RelA) subunit of the NF-κB complex.[1][2] This interaction impairs the ability of p65 to bind to its target DNA sequences, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[1][2]
BAY 11-7082 , on the other hand, functions upstream by irreversibly inhibiting the IKK complex, specifically IKKβ. By preventing the phosphorylation of IκBα, BAY 11-7082 ensures that NF-κB remains sequestered in the cytoplasm, thus blocking its activation.
Caption: NF-κB signaling pathway with points of inhibition for this compound and BAY 11-7082.
Performance Data: A Quantitative Comparison
Direct head-to-head comparisons of this compound and BAY 11-7082 in the same experimental settings are limited in the literature. The following table summarizes available data from various studies. It is important to note that IC50 values can vary significantly based on the cell type, stimulus, and assay used.
| Parameter | This compound | BAY 11-7082 | Reference |
| Target | p65 | IKKβ | [1], N/A |
| IC50 (NF-κB inhibition) | 200 nM (p65) | 5-10 µM (IκBα phosphorylation) | [1], N/A |
| Cell Line / Stimulus | A549 cells / TNF-α | Human Endothelial Cells / TNF-α | [3],[3] |
| Reported Off-Target Effects | Not well-documented | Yes, inhibits multiple kinases and can induce cell death independent of NF-κB | [4][5] |
A study directly comparing the two inhibitors on the expression of the ADAMTS4 gene in human microvascular endothelial cells found that both this compound and BAY-11-7082 at a concentration of 10 µM completely suppressed its induction by LPS or poly(I:C).[6]
Off-Target Effects and Cytotoxicity
A critical consideration in the use of small molecule inhibitors is their specificity and potential for off-target effects.
BAY 11-7082 has been reported to have multiple cellular targets, and its cytotoxic effects may not be solely due to NF-κB inhibition.[4][5] Studies have shown that BAY 11-7082 can induce cell death independently of its inhibitory effect on IKK.[4] This suggests that researchers should exercise caution when interpreting data from long-term experiments or when studying cellular processes sensitive to off-target kinase inhibition.
This compound is generally considered to be a more specific inhibitor of the p65 subunit of NF-κB. However, as with any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, and appropriate controls are always recommended.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to evaluate NF-κB inhibition are provided below.
Caption: A generalized experimental workflow for the comparative analysis of NF-κB inhibitors.
Western Blot for IκBα Phosphorylation
This assay is particularly useful for evaluating inhibitors like BAY 11-7082 that target the upstream kinase IKK.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549, HEK293, or relevant cell line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB and is suitable for assessing the effects of both this compound and BAY 11-7082.
a. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293) in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, pre-treat the cells with different concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
b. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration compared to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA directly assesses the DNA binding activity of NF-κB and is particularly relevant for evaluating inhibitors like this compound that target this step.
a. Nuclear Extract Preparation:
-
Treat cells with inhibitors and/or stimuli as described for the Western blot protocol.
-
Isolate nuclear extracts from the treated cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
b. Binding Reaction:
-
Incubate the nuclear extracts with a biotin- or radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
For supershift analysis, specific antibodies against p65 or other NF-κB subunits can be added to the reaction.
c. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic method.
Conclusion
Both this compound and BAY 11-7082 are effective inhibitors of the NF-κB pathway, but they operate through distinct mechanisms and exhibit different potency and specificity profiles.
-
This compound offers higher potency and a more specific mechanism of action by directly targeting the p65 subunit, making it a valuable tool for studies focused on the downstream effects of NF-κB DNA binding.
-
BAY 11-7082 is a widely used and effective inhibitor of IKKβ, but its potential for off-target effects and cytotoxicity necessitates careful experimental design and data interpretation.
The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. For studies requiring a highly specific and potent inhibitor of NF-κB's transcriptional activity, this compound may be the preferred choice. For broader studies on the role of IKK signaling, BAY 11-7082 remains a relevant, albeit less specific, tool. Researchers are encouraged to perform their own dose-response and cytotoxicity experiments to determine the optimal conditions for their specific cell type and experimental setup.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to p65 Inhibitors in Influenza Virus Research: SC75741 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The cellular NF-κB signaling pathway, particularly the p65 (RelA) subunit, has been identified as a crucial host factor for efficient influenza virus replication. This has led to the exploration of p65 inhibitors as potential host-directed antiviral therapies. Among these, SC75741 has emerged as a potent inhibitor of influenza virus propagation. This guide provides a comparative overview of this compound and other notable p65 inhibitors used in influenza research, supported by available experimental data and detailed methodologies.
Performance Comparison of p65 Inhibitors
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this section summarizes the reported antiviral activities and cytotoxicities of this compound and other commonly studied NF-κB inhibitors in the context of influenza virus infection. The data presented is compiled from various studies and should be interpreted with the understanding that experimental conditions may have varied.
| Inhibitor | Target | Mechanism of Action | Antiviral Activity (Influenza) | Cytotoxicity | Reference |
| This compound | p65 (RelA) | Impairs DNA binding of the p65 subunit.[1] | Broadly and efficiently blocks influenza A and B virus replication in non-toxic concentrations. Reduces viral replication and virus-induced pro-inflammatory cytokine expression in vitro and in vivo.[1][2] | Not specified in comparative studies. | [1][2] |
| Bay11-7082 | IKK (IκB Kinase) | Irreversibly inhibits IKK, preventing IκBα phosphorylation and subsequent NF-κB activation. | Inhibits influenza A virus production by approximately 75% at 10 μM. It has been shown to affect an early post-entry step of the viral life cycle, specifically reducing vRNA levels. | Not specified in comparative studies. | |
| Pyrrolidine Dithiocarbamate (PDTC) | IκB-ubiquitin ligase | Inhibits the degradation of IκBα, thus preventing NF-κB activation. | Effectively inhibits influenza A virus production by approximately 75% at 50 μM. Similar to Bay11-7082, it affects an early post-entry step of viral infection. | Not specified in comparative studies. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Figure 1: NF-κB signaling pathway in influenza virus infection and points of inhibition.
References
A Comparative Analysis of SC75741 and Neuraminidase Inhibitors in Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel antiviral candidate SC75741 and the established class of neuraminidase inhibitors for the treatment of influenza. The information presented is based on available preclinical and clinical data, intended to inform research and development efforts in the pursuit of new and effective influenza therapies.
Introduction
Influenza remains a significant global health concern, necessitating the continued development of effective antiviral therapies. For years, neuraminidase inhibitors have been the cornerstone of influenza treatment. However, the emergence of resistant strains and the need for alternative therapeutic strategies have driven the exploration of novel antiviral agents that target different host or viral pathways.[1][2] One such candidate is this compound, a potent inhibitor of the host NF-κB signaling pathway, which has shown promise in preclinical studies.[2] This guide offers a comparative overview of the mechanisms of action, efficacy data, and experimental methodologies for this compound and neuraminidase inhibitors.
This compound: A Host-Targeted Approach
This compound is an experimental antiviral compound that functions by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial cellular pathway that influenza viruses exploit for efficient replication.[2][3] By targeting a host factor, this compound is proposed to have a high barrier to the development of viral resistance.[2] Its mechanism involves impairing the DNA binding of the NF-κB subunit p65, which in turn reduces the expression of various cytokines, chemokines, and pro-apoptotic factors.[2][3] This dual action not only inhibits viral propagation but also mitigates the excessive inflammatory response (hypercytokinemia) often associated with severe influenza infections.[2][3]
Neuraminidase Inhibitors: A Virus-Targeted Approach
Neuraminidase inhibitors, including oseltamivir, zanamivir, peramivir, and laninamivir, are a class of antiviral drugs that directly target the influenza virus.[4] They work by blocking the active site of the viral neuraminidase enzyme, which is essential for the release of newly formed viral particles from infected host cells.[4] By preventing this release, neuraminidase inhibitors limit the spread of the virus within the respiratory tract.[4] This class of drugs is effective against both influenza A and B viruses.[4]
Comparative Efficacy Data
It is crucial to note that the available efficacy data for this compound is derived from preclinical in vitro and in vivo (murine) studies, while the data for neuraminidase inhibitors is primarily from human clinical trials. This fundamental difference in the stage of development precludes a direct head-to-head comparison of clinical efficacy. The following tables summarize the available quantitative data for each.
Table 1: Preclinical Efficacy of this compound in Murine Models
| Parameter | Virus Strain | Model | Dosage | Efficacy | Reference |
| Protection against mortality | H5N1, H7N7 | Mice | 5 mg/kg/day (intravenous) | Significantly protects against infection | [1] |
| Protection against mortality | H5N1, H7N7 | Mice | 15 mg/kg/day or 7.5 mg/kg twice daily (intraperitoneal) | Efficient against influenza | [1] |
| Reduction of viral replication | H5N1 | Mice | Not specified | Reduces viral replication in the lung | [2] |
| Reduction of cytokine expression | H5N1 | Mice | Not specified | Reduces H5N1-induced IL-6 and IP-10 expression in the lung | [2] |
Table 2: Clinical Efficacy of Neuraminidase Inhibitors in Humans (Randomized Controlled Trials)
| Parameter | Drug | Population | Efficacy | Reference |
| Treatment | ||||
| Reduction in median duration of symptoms | Oseltamivir | Otherwise healthy adults | 0.9 days | [5][6] |
| Zanamivir | Otherwise healthy adults | 0.8 days | [5][6] | |
| Oseltamivir | Children | 0.9 days | [5][6] | |
| Zanamivir | Children | 1.0 days | [5][6] | |
| Peramivir vs. Oseltamivir | Outpatients | -7.71 hours (mean difference in time to alleviation of fever) | [7][8] | |
| Peramivir vs. Other NAIs | Overall | -11.214 hours (mean difference in time to alleviation of symptoms) | [9] | |
| Reduction in mortality risk (hospitalized patients with H1N1pdm09) | Neuraminidase Inhibitors (vs. no treatment) | Hospitalized patients | aOR 0.81 (95% CI 0.70–0.93) | [10] |
| Early treatment (within 2 days of onset) vs. later treatment | Hospitalized patients | aOR 0.48 (95% CI 0.41–0.56) | [10] | |
| Prophylaxis | ||||
| Relative reduction in odds of developing symptomatic influenza | Oseltamivir and Zanamivir | Healthy individuals | 70-90% | [5] |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the NF-κB Signaling Pathway
This compound targets the host IKK/NF-κB signaling pathway. Influenza virus infection activates this pathway, which the virus then exploits for its own replication. This compound inhibits this pathway, leading to a reduction in the expression of viral-supportive host factors and pro-inflammatory cytokines.
Mechanism of action of this compound.
Neuraminidase Inhibitors: Blocking Viral Egress
Neuraminidase inhibitors act on the final stage of the viral life cycle. They competitively inhibit the viral neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action traps the newly formed virions on the cell surface, preventing their release and subsequent infection of other cells.
Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
The following are generalized experimental protocols representative of those used to evaluate the efficacy of antiviral compounds like this compound and neuraminidase inhibitors.
In Vitro Antiviral Screening Assay (CPE Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
-
Cell Culture: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 96-well microplates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control drug (e.g., oseltamivir).
-
Infection: Infect the cell monolayers with a specific strain of influenza virus.
-
Treatment: Add the different concentrations of the test compound and control drug to the infected cells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Stain the cells with a viability dye (e.g., neutral red) and measure the absorbance.
-
Data Analysis: Calculate the EC50 value by regression analysis of the dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).
In Vivo Murine Influenza Model
This model is used to assess the efficacy of an antiviral compound in a living organism.
-
Animal Model: Use a susceptible strain of mice (e.g., C57BL/6).
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of a specific influenza virus strain.
-
Treatment: Administer the test compound (e.g., this compound) and a placebo or a known antiviral drug to different groups of mice. Treatment can be initiated before or after infection and continue for a specified duration (e.g., 5-7 days).
-
Monitoring: Monitor the mice daily for weight loss, signs of illness, and survival for a defined period (e.g., 14 days).
-
Viral Titer and Cytokine Analysis: At specific time points post-infection, euthanize a subset of mice from each group. Collect lung tissue to determine viral titers (e.g., by plaque assay or qPCR) and measure cytokine levels (e.g., by ELISA or multiplex assay).
-
Data Analysis: Compare the survival rates, body weight changes, lung viral titers, and cytokine levels between the different treatment groups.
General experimental workflow for antiviral efficacy testing.
Conclusion
This compound and neuraminidase inhibitors represent two distinct and valuable strategies for combating influenza. Neuraminidase inhibitors are an established class of direct-acting antivirals with proven clinical efficacy in reducing the duration of illness and preventing infection.[5][6] this compound, a host-targeted agent, shows significant promise in preclinical models by not only inhibiting viral replication but also by modulating the host's inflammatory response.[1][2] A key advantage of this host-targeted approach is the potentially high barrier to the development of viral resistance.[2]
While the current data does not allow for a direct clinical comparison, the preclinical efficacy of this compound warrants further investigation and progression into clinical trials. Future research should aim to directly compare the efficacy and safety of this compound with neuraminidase inhibitors in both preclinical models and eventually in human clinical trials. Such studies will be critical in defining the potential role of this compound and other host-targeted therapies in the future management of seasonal and pandemic influenza.
References
- 1. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The battle against influenza: The role of neuraminidase inhibitors in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of neuraminidase inhibitors in treatment and prevention of influenza A and B: systematic review and meta-analyses of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of neuraminidase inhibitors in reducing mortality in patients admitted to hospital with influenza A H1N1pdm09 virus infection: a meta-analysis of individual participant data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SC75741's Antiviral Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of SC75741, a potent NF-κB inhibitor, with other established antiviral agents. The data presented is collated from various in vitro and in vivo studies, offering a cross-validated perspective on its efficacy against several viral pathogens.
Executive Summary
This compound has demonstrated significant antiviral activity against a range of RNA viruses, primarily influenza A viruses and emerging tick-borne bandaviruses.[1][2] Its mechanism of action, which involves the inhibition of the host's NF-κB signaling pathway, presents a high barrier to the development of viral resistance.[2][3] This guide summarizes the available quantitative data from key antiviral assays, outlines the experimental protocols for these assays, and provides a visual representation of the underlying signaling pathway and experimental workflows.
Comparative Antiviral Activity of this compound and Alternatives
The following tables summarize the in vitro and in vivo antiviral activity of this compound compared to Favipiravir (B1662787) (T-705) and Oseltamivir (B103847). It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines, virus strains, and specific assay protocols.
In Vitro Antiviral Activity Against Influenza A Virus
| Antiviral Agent | Virus Strain | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Influenza A (H5N1) | Virus Titer Reduction | A549 | EC50 ≈ 5 | [2] |
| Favipiravir (T-705) | Pandemic Influenza A (H1N1) | Virus Yield Reduction | MDCK | EC50: 1.9 - 7.8 | [4] |
| Favipiravir (T-705) | Influenza A, B, C | Plaque Reduction | MDCK | EC50: 0.014 - 0.55 µg/mL | [5][6] |
| Oseltamivir | Influenza A (H1N1) | Neuraminidase Inhibition | - | IC50: 0.00114 nM (0.00000114 µM) | [7] |
| Oseltamivir | Pandemic Influenza A (H1N1) | Virus Yield Reduction | MDCK | EC50: 0.2 - 1.1 | [4] |
| Oseltamivir | Influenza A (H3N2) | Neuraminidase Inhibition | - | Mean IC50: 0.67 nM (0.00067 µM) | [8] |
In Vitro Antiviral Activity Against Other Viruses
| Antiviral Agent | Virus | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Heartland virus (HRTV) | Minigenome System | Huh7 | IC90: 1.165 μM | [9] |
| This compound | Severe fever with thrombocytopenia syndrome virus (SFTSV) | Minigenome System | Huh7 | IC90: 2.234 μM | [9] |
In Vivo Antiviral Efficacy Against Influenza A Virus
| Antiviral Agent | Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |
| This compound | Influenza A (H5N1, H7N7) | Mice | 5 mg/kg/day (IV) or 15 mg/kg/day (IP) | Significant protection against infection | [10] |
| Favipiravir & Oseltamivir (Combination) | Oseltamivir-resistant H1N1 (H275Y) | Mice | Various doses | Synergistic improvement in survival rate | [11] |
| Favipiravir & Oseltamivir (Combination) | Influenza Virus | Critically ill patients | Combination therapy | Accelerated clinical recovery compared to Oseltamivir monotherapy | [12] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare serial dilutions of the antiviral compound.
-
Infection: Remove the cell culture medium and infect the cells with a standard amount of virus in the presence of varying concentrations of the antiviral compound. A virus-only control and a cell-only control are included.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to neighboring cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
Data Analysis: The concentration of the antiviral compound that reduces the number of plaques by 50% (IC50) is calculated by plotting the percentage of plaque reduction against the drug concentration.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the antiviral compound.
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant containing the progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The effective concentration of the antiviral compound that reduces the virus yield by 50% (EC50) or 90% (EC90) is calculated by comparing the virus titers from treated and untreated cells.
Visualizations
NF-κB Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway, a key pathway in the inflammatory response that is often exploited by viruses for their replication. This compound acts by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-viral and pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Cross-Validation of Antiviral Activity
The following diagram outlines a generalized workflow for the cross-validation of an antiviral compound's activity using multiple assays.
Caption: Workflow for antiviral activity cross-validation.
References
- 1. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gbcbiotech.com [gbcbiotech.com]
- 5. web.unica.it [web.unica.it]
- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
SC75741 as a Positive Control for NF-κB Inhibition Experiments: A Comparative Guide
For researchers in immunology, oncology, and drug discovery, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for therapeutic intervention. Accurate and reliable in vitro and in vivo models are essential for identifying and characterizing novel NF-κB inhibitors. A key component of these experimental setups is the use of a potent and well-characterized positive control. This guide provides a comprehensive comparison of SC75741 and other commonly used NF-κB inhibitors, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate positive control for their studies.
Mechanism of Action: A Comparative Overview
This compound is a potent inhibitor of the NF-κB pathway. Its mechanism of action involves the impairment of DNA binding of the p65 subunit of NF-κB, a crucial step in the transcriptional activation of NF-κB target genes.[1][2] This leads to a reduction in the expression of various pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2][3]
Several other molecules are also widely used as positive controls in NF-κB inhibition experiments, each with a distinct mechanism of action. A clear understanding of these differences is crucial for interpreting experimental results.
-
BAY 11-7082: This compound is an irreversible inhibitor that targets the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5][6][7] By preventing IκBα phosphorylation, BAY 11-7082 blocks its subsequent degradation and thereby inhibits the release and nuclear translocation of NF-κB.
-
MG-132: This agent is a potent, reversible, and cell-permeable proteasome inhibitor.[8][9][10] It blocks the degradation of ubiquitin-conjugated proteins, including phosphorylated IκBα. This leads to the accumulation of p-IκBα and prevents the release of NF-κB for nuclear translocation.[11][12]
-
Parthenolide (B1678480): A sesquiterpene lactone, parthenolide has a more complex mechanism of action. It has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[13] Additionally, some studies suggest it may also directly interact with and inhibit the p65 subunit of NF-κB.[14][15]
Performance Comparison
The selection of a positive control often depends on its potency in the specific experimental system being used. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound and its alternatives. It is important to note that these values are highly dependent on the cell type, stimulus, and assay method used.
| Inhibitor | Target | Assay Method | Cell Type | Reported IC50/EC50 |
| This compound | p65 DNA Binding | NF-κB Reporter Assay | A549 | ~200 nM (EC50)[3] |
| BAY 11-7082 | IκBα Phosphorylation | Western Blot | Tumor cells | 10 µM (IC50)[4][5] |
| Adhesion Molecule Expression | Cell-based Assay | Human Endothelial Cells | 5-10 µM (IC50)[7] | |
| MG-132 | Proteasome | NF-κB Reporter Assay | - | - |
| NF-κB Activation | - | - | 3 µM (IC50) | |
| Parthenolide | IKK Complex, p65 | Cell Viability Assay | CNE1 | 7.46 µM (IC50, 48h)[16] |
| Cell Viability Assay | CNE2 | 10.47 µM (IC50, 48h)[16] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed and validated protocols are essential. Below are methodologies for key experiments used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently expressing an NF-κB-driven luciferase reporter gene
-
White, opaque 96-well plates
-
Cell culture medium
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
NF-κB activator (e.g., TNF-α, IL-1β, or LPS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium and add the diluted compounds to the respective wells. Include a vehicle control. Incubate for 1-2 hours.[17]
-
Stimulation: Add the NF-κB activator to all wells except for the unstimulated control. Incubate for 6-8 hours.[17]
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add 20-50 µL of Passive Lysis Buffer to each well.[17]
-
Luminescence Measurement: Add Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.[18]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for IκBα Phosphorylation
This method directly assesses the upstream signaling events leading to NF-κB activation.
Materials:
-
Cell culture dishes (6-well plates)
-
Cell culture medium
-
Test compounds and vehicle control
-
NF-κB activator
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with test compounds for 1-4 hours, followed by stimulation with an NF-κB activator for 15-30 minutes.[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[19][20] Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane and add ECL detection reagent to visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the p-IκBα signal to total IκBα and the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer
-
Biotin- or radiolabeled oligonucleotide probe containing the NF-κB consensus binding site
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Polyacrylamide gels and TBE buffer
-
Nylon membrane (for non-radioactive detection)
-
Detection reagents (streptavidin-HRP for biotinylated probes)
-
Imaging system
Protocol:
-
Nuclear Extract Preparation: Treat cells with inhibitors and stimuli as described for Western blotting. Isolate nuclear extracts using a nuclear extraction kit or a douncing homogenization method.[21]
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of a binding buffer. For competition assays, add an excess of unlabeled probe to a separate reaction.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.[22]
-
Detection: If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphor screen. For biotinylated probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.[22]
-
Analysis: The presence of a shifted band indicates NF-κB DNA binding. A reduction in the intensity of this band in the presence of an inhibitor demonstrates its efficacy. A supershift assay, including an antibody specific to an NF-κB subunit (e.g., p65), can confirm the identity of the protein in the complex.[23][24]
Visualizing the Pathway and Workflow
To better understand the points of intervention for these inhibitors and the experimental process, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 16. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. licorbio.com [licorbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SC75741 and Other IKK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IκB kinase (IKK) inhibitor SC75741 with other notable alternatives. This document synthesizes available experimental data to evaluate performance, presents detailed experimental methodologies, and visualizes key signaling pathways and workflows.
The IκB kinase (IKK) complex is a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases, including inflammatory disorders, cancer, and viral infections. Consequently, the IKK complex has emerged as a significant target for therapeutic intervention. This compound is a potent inhibitor of the NF-κB pathway, and this guide provides a comparative analysis of its activity alongside other well-characterized IKK inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB signaling pathway. While the precise molecular target within the IKK complex is not explicitly detailed in publicly available literature, its action leads to the suppression of NF-κB-mediated gene transcription. In the context of viral infections, such as influenza, this compound has been shown to impair the DNA binding of the NF-κB subunit p65. This results in a downstream reduction of cytokine, chemokine, and pro-apoptotic factor expression, ultimately inhibiting viral replication.[1]
Quantitative Comparison of IKK Inhibitors
The following tables summarize the available quantitative data for this compound and other commonly studied IKK inhibitors. It is crucial to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging. A definitive head-to-head comparison would require testing these compounds in parallel under identical assay conditions.
Table 1: Cellular Activity of IKK Inhibitors
| Inhibitor | Assay Type | Cell Line | Stimulant | Potency (IC50/EC50) | Reference |
| This compound | NF-κB Reporter Gene Assay | A549-NF-κB-SEAP | TNF-α | EC50: 200 nM | [2][3] |
| This compound | Human PBMC Proliferation | Human PBMCs | - | IC50: 2.2 µM | [2][4] |
| This compound | Antiviral Assay (SFTSV) | Huh7 | SFTSV | IC50: 0.2337 µM | [5] |
| This compound | Antiviral Assay (HRTV) | Huh7 | HRTV | IC50: 0.2061 µM | [5] |
| BMS-345541 | NF-κB Reporter Assay | - | - | IC50 values are available but require specific literature sourcing for direct comparison. | |
| TPCA-1 | NF-κB Reporter Assay | - | - | IC50 values are available but require specific literature sourcing for direct comparison. | |
| IKK-16 | NF-κB Reporter Assay | - | - | IC50 values are available but require specific literature sourcing for direct comparison. |
Table 2: Biochemical Activity of IKK Inhibitors (IKKα and IKKβ)
| Inhibitor | Target | Potency (IC50/Ki) | Assay Type | Reference |
| This compound | IKKα / IKKβ | Not Publicly Available | Kinase Assay | - |
| BMS-345541 | IKKβ | IC50 values are available but require specific literature sourcing for direct comparison. | Kinase Assay | |
| TPCA-1 | IKKβ | IC50 values are available but require specific literature sourcing for direct comparison. | Kinase Assay | |
| IKK-16 | IKKβ | IC50 values are available but require specific literature sourcing for direct comparison. | Kinase Assay |
Signaling Pathways and Experimental Workflows
To provide a clear visual context for the mechanism of action and evaluation of IKK inhibitors, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of IKK inhibitors.
In Vitro IKK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified IKKα or IKKβ.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
IKK substrate (e.g., IκBα peptide)
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 25 mM β-glycerophosphate, 10 mM NaF, 1 mM Na₃VO₄)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose membrane or other method for separating phosphorylated substrate
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant IKK enzyme to the reaction buffer.
-
Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP mix (containing both cold and radiolabeled ATP) and the IKK substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO) and determine the IC50 value.
NF-κB Reporter Assay
Objective: To measure the inhibitory effect of a compound on the NF-κB signaling pathway in a cellular context.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element (e.g., A549-NF-κB-SEAP).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Stimulant (e.g., TNF-α, IL-1).
-
96-well cell culture plates.
-
Reagents for detecting the reporter gene product (e.g., luciferase assay substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate concentration of the stimulant (e.g., 10 ng/mL TNF-α).
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells (for luciferase assays) or collect the supernatant (for SEAP assays).
-
Add the appropriate detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the EC50 value.
IκBα Phosphorylation Western Blot
Objective: To assess the effect of an inhibitor on the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line responsive to NF-κB stimulation (e.g., HeLa, A549).
-
Test compound.
-
Stimulant (e.g., TNF-α).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate cells with TNF-α for a short period (e.g., 5-15 minutes) to induce maximal IκBα phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total IκBα antibody to normalize for protein loading.
Conclusion
For a definitive evaluation of this compound's potential as a selective IKK inhibitor, further studies are required. Specifically, in vitro kinase assays directly comparing this compound with other inhibitors like BMS-345541, TPCA-1, and IKK-16 under identical conditions are necessary to determine its relative potency and isoform selectivity. Such data would be invaluable for researchers in selecting the most appropriate tool compound for their studies of the IKK/NF-κB pathway and for the continued development of novel therapeutics targeting this critical signaling cascade.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 5. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SC75741's Antiviral Effects: A Comparative Guide
An objective analysis of the experimental evidence supporting the antiviral and NF-κB inhibitory effects of SC75741 across independent research studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the reported effects of this compound, a known NF-κB inhibitor. By collating data from various studies, this document aims to assess the reproducibility of its antiviral and cellular mechanism of action. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a clear understanding of the compound's function.
Quantitative Analysis of this compound's Biological Activity
The following tables summarize the quantitative data from independent studies investigating the efficacy of this compound in inhibiting NF-κB signaling and viral replication.
Table 1: In Vitro Efficacy of this compound Against Viral Replication
| Virus | Cell Line | Assay Type | Metric | Value (µM) | Study |
| Influenza A/H5N1 | A549 | Virus Titer Reduction | EC50 | Not Reported | Ehrhardt et al., 2013[1] |
| Influenza A/H7N7 | A549 | Virus Titer Reduction | EC50 | Not Reported | Ehrhardt et al., 2013[1] |
| Influenza A/H1N1 | A549 | Virus Titer Reduction | EC50 | Not Reported | Haasbach et al., 2013[2] |
| Heartland Virus (HRTV) | Huh7 | Viral RNA Synthesis Inhibition | IC50 | 0.2061 | Mendoza et al., 2021[3] |
| Heartland Virus (HRTV) | Huh7 | Viral Titer Reduction | IC90 | 1.165 | Mendoza et al., 2021[3] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | Viral RNA Synthesis Inhibition | IC50 | 0.2337 | Mendoza et al., 2021[3] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | Viral Titer Reduction | IC90 | 2.234 | Mendoza et al., 2021[3] |
Table 2: Efficacy of this compound in NF-κB Inhibition
| Assay Type | Cell Line | Metric | Value (nM) | Study |
| NF-κB Reporter Assay | A549 | EC50 | 200 | APExBIO Product Data[4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Influenza
| Influenza Strain | Administration Route | Dosage | Outcome | Study |
| H5N1 | Intravenous | 5 mg/kg/day | Significant protection | Haasbach et al., 2013[2] |
| H7N7 | Intravenous | 5 mg/kg/day | Significant protection | Haasbach et al., 2013[2] |
| H5N1 | Intraperitoneal | 15 mg/kg/day | Significant protection | Haasbach et al., 2013[2] |
| H5N1 | Intraperitoneal | 7.5 mg/kg (twice daily) | Significant protection | Haasbach et al., 2013[2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound consistently demonstrates its antiviral effects by targeting the host cell's NF-κB signaling pathway. The primary mechanism involves impairing the DNA binding of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory cytokines, chemokines, and pro-apoptotic factors that are often exploited by viruses for their replication.[1][5]
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard laboratory practices and the information available in the referenced studies.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture: Human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells are stably transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL.
-
Incubation: The plate is incubated for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Viral Titer Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious viral particles.
-
Cell Culture: A suitable host cell line (e.g., A549 for influenza, Huh7 for bandaviruses) is seeded in 24- or 48-well plates and grown to confluence.
-
Infection and Treatment: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or at a designated time post-infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 24-72 hours).
-
Harvesting: The supernatant containing the progeny virus is harvested.
-
Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: The EC50 or IC90 values are calculated by determining the concentration of this compound that inhibits viral titer by 50% or 90%, respectively, compared to the vehicle-treated control.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effects are not due to general cell death caused by the compound.
-
Cell Seeding: Cells are seeded in a 96-well plate at the same density used for the antiviral assays.
-
Treatment: Cells are treated with the same concentrations of this compound as used in the efficacy studies.
-
Incubation: The plate is incubated for the same duration as the antiviral assay (e.g., 24-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or a resazurin-based assay (e.g., CellTiter-Blue). The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated, which is the concentration of the compound that reduces cell viability by 50%. A high selectivity index (CC50/EC50) indicates that the compound's antiviral activity is not due to cytotoxicity.
Caption: General experimental workflow for evaluating this compound's antiviral properties.
Reproducibility and Concluding Remarks
For researchers considering the use of this compound, the provided data and protocols offer a solid foundation. It is recommended to perform independent cytotoxicity and efficacy assays in the specific cell lines and viral systems of interest to confirm its activity and determine optimal concentrations for experimental use. The consistent findings across multiple studies suggest that this compound is a reliable tool for investigating the role of the NF-κB pathway in viral infections and as a potential lead compound for the development of host-targeted antiviral therapies.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SC75741: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of SC75741, a potent NF-κB inhibitor. Adherence to these protocols is vital for ensuring a secure laboratory environment and minimizing environmental impact.
This compound is a bioactive small molecule designed to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses, immunity, and cell survival.[1][2][3] Due to its biological activity, this compound should be handled as a potentially hazardous compound.[4] While a specific Safety Data Sheet (SDS) with complete disposal instructions is not publicly available, a conservative approach based on the general guidelines for handling potent chemical inhibitors is mandatory.[4][5]
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all relevant personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). |
| Standard laboratory coat. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Engineering Controls:
-
A readily accessible safety shower and eyewash station are essential.
-
Ensure adequate ventilation in the storage and handling areas.
Step-by-Step Disposal Procedures
The following step-by-step process outlines the recommended procedure for the disposal of this compound and associated waste.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste.[4] This includes:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, gloves, bench paper).
-
Contaminated personal protective equipment (PPE).
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," an estimate of the quantity, and the date of accumulation.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. The label should include the chemical name, solvent system (e.g., DMSO, ethanol), approximate concentration, and the "Hazardous Waste" designation. Do not mix with other incompatible waste streams.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one in which this compound is soluble, such as DMSO or ethanol) to remove residues.[1] The solvent rinse should be collected as hazardous liquid waste.
-
Following the solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
-
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
The primary method for the final destruction of such organic compounds is typically high-temperature incineration.[4]
-
Chemical Properties and Solubility
Understanding the chemical properties of this compound is crucial for safe handling and in the event of a spill.
| Property | Value |
| Molecular Formula | C₂₉H₂₃N₇O₂S₂ |
| Molecular Weight | 565.67 g/mol |
| CAS Number | 913822-46-5 |
| Solubility | DMSO: 50 mg/mL (88.39 mM) Ethanol: < 1 mg/mL (insoluble or slightly soluble) H₂O: < 1 mg/mL (insoluble or slightly soluble) |
Data sourced from TargetMol.[1]
Experimental Protocols Overview
This compound is primarily utilized in cell-based assays and in vivo studies to investigate the role of the NF-κB pathway.[1][2][6]
NF-κB Reporter Gene Assay: This assay is a common method to quantify the inhibitory effect of this compound on NF-κB activation.
-
A549 cells, stably transfected with a pNF-κB-SEAP (Secreted Embryonic Alkaline Phosphatase) reporter gene plasmid, are plated and allowed to attach overnight.
-
The cells are then pre-incubated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 5 hours).
-
Following pre-incubation, the cells are stimulated with a known NF-κB activator, such as TNF-α (10 ng/ml), for approximately 22 hours.
-
The cell supernatant is collected, and the SEAP activity is measured using a chemiluminescent assay to determine the extent of NF-κB inhibition.[1]
All waste generated from such assays, including cell culture media, pipette tips, and plates, must be treated as hazardous waste as described in the disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glpbio.com [glpbio.com]
Essential Safety and Operational Guide for Handling SC75741
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SC75741, a potent inhibitor of the NF-κB signaling pathway. Adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment. As a novel research compound, this compound should be handled with the utmost care, assuming it is hazardous in the absence of comprehensive toxicological data.
Immediate Safety and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. To be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Required when there is a significant risk of splash, such as during bulk preparation of solutions or in the event of a spill. To be worn over safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially when handling concentrated solutions. Check glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is mandatory to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges should be used. | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas. |
Operational Plan: Handling and Storage
This compound is a potent inhibitor of the NF-κB subunit p65 with an IC50 of approximately 200 nM.[1] Due to its biological activity, it must be handled with care to avoid accidental exposure.
Table 2: Handling and Storage of this compound
| Parameter | Guideline |
| Physical Appearance | Solid |
| Storage | Desiccate at -20°C for long-term storage.[2] |
| Solubility | Soluble in DMSO (≥37.6 mg/mL) and Ethanol (≥12.56 mg/mL with gentle warming).[2] Insoluble in water.[2] |
| Weighing | Always weigh solid this compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. |
| Solution Preparation | Prepare stock solutions in a chemical fume hood. Use appropriate solvents such as DMSO. For a 10 mM stock solution, dissolve 5.66 mg of this compound in 1 mL of DMSO. |
| Spill Procedure | In case of a spill, evacuate the area and prevent others from entering. For small spills of solid material, gently cover with absorbent paper and decontaminate the area with a suitable solvent. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Wear appropriate PPE, including respiratory protection, during cleanup. |
Disposal Plan
All waste containing this compound, including unused compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous solid waste container. This includes empty vials, contaminated weigh boats, and gloves. |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
| Decontamination | Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a soap and water wash. Collect all cleaning materials as hazardous waste. |
Experimental Protocol: Cell-Based NF-κB Reporter Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.
Materials:
-
A549 cells stably transfected with an NF-κB-SEAP (Secreted Embryonic Alkaline Phosphatase) reporter gene.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α (Tumor Necrosis Factor-alpha) solution.
-
Chemiluminescent SEAP reporter gene assay kit.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the A549-NF-κB-SEAP cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations may range from 0.1 µM to 100 µM.[3] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for 5 hours at 37°C.[3]
-
Stimulation: Prepare a solution of TNF-α in cell culture medium to a final concentration of 10 ng/mL.[3] Add the TNF-α solution to all wells except the no-treatment control.
-
Further Incubation: Incubate the plate for an additional 22 hours at 37°C.[3]
-
SEAP Activity Measurement: Collect the cell culture supernatant. Measure the SEAP activity in the supernatant using a chemiluminescent SEAP reporter gene assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the SEAP activity against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Caption: Workflow for the cell-based NF-κB reporter assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
